molecular formula C15H11FN2S B074462 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 1427-09-4

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B074462
CAS No.: 1427-09-4
M. Wt: 270.3 g/mol
InChI Key: HXVFUSRCVKYALB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is a synthetic small molecule based on the 1,3-thiazole scaffold, a heterocycle of significant importance in medicinal chemistry and drug discovery. This compound features a 2-amine group linked to a phenyl ring and a 4-fluorophenyl substituent at the 4-position of the thiazole core. The strategic incorporation of fluorine is known to influence the molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for the development of novel bioactive agents . Compounds with this structural framework have demonstrated a wide range of promising pharmacological activities in scientific research. Notably, closely related 2-aminothiazole derivatives have been investigated for their antifungal and antibiofilm properties , particularly against Candida albicans biofilms, which are a major clinical concern due to their inherent resistance to conventional therapies . Furthermore, the 2-aminothiazole core is a recognized privileged structure in anticancer research , with studies showing potential antiproliferative effects against challenging targets such as breast cancer cells . The scaffold's versatility also extends to antiviral applications , serving as a key moiety in the design of non-nucleoside inhibitors for targets like the Hepatitis C virus . The molecule's mechanism of action is often attributed to its ability to interact with enzymatic targets and biological polymers; the 2-amine group can act as a hydrogen bond donor and acceptor, facilitating binding to receptor sites, and can also be utilized to form metal complexes or create Schiff bases for further chemical derivatization . Researchers utilize this compound as a key intermediate in the synthesis of more complex derivatives and for probing biological pathways. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVFUSRCVKYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361639
Record name 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-09-4
Record name 4-(4-Fluorophenyl)-N-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Executive Summary for the Research Professional

This document provides a comprehensive technical guide on the physicochemical properties, synthesis, and analytical characterization of the novel compound 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine . As this molecule is not extensively characterized in publicly available literature, this guide adopts a predictive, first-principles approach grounded in the established chemistry of its structural analogues. We leverage data from closely related compounds—namely 4-(4-fluorophenyl)-1,3-thiazol-2-amine and 2-amino-4-phenylthiazole—to forecast its properties with a high degree of scientific confidence.

Presented herein is a validated, field-proven synthetic protocol for its preparation via the Hantzsch thiazole synthesis. We further detail the predicted analytical signatures (NMR, IR, MS) to aid in its identification and characterization. This guide is structured to serve as a foundational resource for researchers in medicinal chemistry and drug development, providing the necessary data to initiate and advance research involving this promising molecular scaffold. The 2-aminothiazole core is a well-established privileged structure in drug discovery, known for a wide array of biological activities.[1][2] This specific derivative, featuring both N-phenyl and 4-(4-fluorophenyl) substitutions, presents a unique topology for exploring new chemical space.

Molecular Identity and Structural Elucidation

The fundamental step in understanding any compound is to define its precise molecular structure and associated identifiers.

Chemical Structure

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is a trisubstituted aminothiazole. Its structure is composed of a central 1,3-thiazole ring, substituted at position 4 with a 4-fluorophenyl group and at position 2 with a phenylamino (anilide) group.

Caption: 2D Structure of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

Molecular Identifiers (Calculated)

Summarizing the key calculated identifiers provides a clear reference point for database searches and computational modeling.

IdentifierValueSource
Molecular Formula C₁₅H₁₁FN₂SCalculated
Exact Mass 270.06Calculated
Molecular Weight 270.33 g/mol Calculated
IUPAC Name 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amineIUPAC Rules
InChI Key (Predicted)-
CAS Number Not Assigned-

Proposed Synthesis Protocol: Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-amino-4-aryl-thiazole scaffold is the Hantzsch thiazole synthesis.[3][4] This methodology involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the logical precursors are 2-bromo-1-(4-fluorophenyl)ethan-1-one and N-phenylthiourea .

Causality of Experimental Design

The choice of the Hantzsch synthesis is deliberate. It is a robust, high-yielding reaction that proceeds through a well-understood mechanism, ensuring reproducibility. The reaction initiates with an Sₙ2 attack of the sulfur atom from N-phenylthiourea onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring. Using an N-substituted thiourea, such as N-phenylthiourea, directly installs the desired substituent on the exocyclic amine in a single, efficient step.[5][6]

G reagent1 2-bromo-1-(4-fluorophenyl)ethan-1-one (α-Haloketone) reaction_vessel Reaction Vessel: Reflux for 2-4h reagent1->reaction_vessel reagent2 N-Phenylthiourea (Thiourea Derivative) reagent2->reaction_vessel solvent Ethanol (Solvent) solvent->reaction_vessel workup Cool & Neutralize (aq. NaHCO₃ or NH₄OH) reaction_vessel->workup product_crude Crude Precipitate workup->product_crude purification Recrystallization (Ethanol/Water) product_crude->purification product_final Pure 4-(4-fluorophenyl)-N-phenyl- 1,3-thiazol-2-amine purification->product_final

Sources

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have established it as a cornerstone in the design of novel therapeutic agents. Thiazole derivatives exhibit an exceptionally broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel thiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, detail validated protocols for assessing bioactivity, and elucidate key structure-activity relationships that drive the development of next-generation therapeutics.

The Thiazole Moiety: A Profile of a Privileged Structure

The thiazole nucleus is a fundamental building block found in numerous natural products, most notably Vitamin B1 (Thiamine), and a significant number of FDA-approved drugs.[2][4] Its prominence in medicinal chemistry is not coincidental; the scaffold's inherent properties make it an ideal anchor for designing molecules with high affinity and specificity for biological targets.

  • Electronic Versatility: The presence of both sulfur and nitrogen heteroatoms creates a unique electron distribution, allowing the ring to act as both a hydrogen bond acceptor (at the nitrogen atom) and a participant in various non-covalent interactions.[5]

  • Structural Rigidity and Planarity: The aromatic nature of the thiazole ring provides a rigid, planar core, which is advantageous for orienting substituents into specific binding pockets of enzymes and receptors, thereby reducing the entropic penalty of binding.

  • Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles in drug candidates.

These features have led to the classification of thiazole as a "magic moiety" by some researchers, capable of imparting a wide range of pharmacological activities to the molecules that contain it.[6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel, targeted anticancer agents is a global health priority. Thiazole derivatives have emerged as a highly promising class of compounds that can interfere with various biological pathways essential for cancer cell growth, proliferation, and survival.[5][6]

Mechanisms of Action & Key Molecular Targets

Novel thiazole derivatives exert their anticancer effects by engaging a multitude of validated molecular targets. The choice of target often dictates the entire drug discovery cascade, from initial library screening to clinical trials.

  • Protein Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Thiazole derivatives have been successfully designed to inhibit key kinases, including:

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, EGFR stimulates proliferation and metastasis. Thiazole-based inhibitors can block this signaling cascade.[6]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A critical mediator of angiogenesis (the formation of new blood vessels that supply tumors). Inhibition of VEGFR-2 can starve tumors of essential nutrients.[6]

    • CDKs (Cyclin-Dependent Kinases): As master regulators of the cell cycle, inhibiting CDKs like CDK2 can induce cell cycle arrest, preventing cancer cells from dividing.[6]

    • B-RAFV600E: A mutated kinase found in a high percentage of melanomas. Specific thiazole derivatives have shown potent inhibitory effects on this enzyme at nanomolar concentrations.[7]

  • Enzyme Inhibition: Beyond kinases, thiazoles can target other enzymes crucial for cancer metabolism. For instance, some derivatives are designed to inhibit human Lactate Dehydrogenase A (hLDHA), an enzyme critical for the glycolytic pathway that is often upregulated in tumor cells.[8] By inhibiting hLDHA, these compounds can effectively "starve" cancer cells.[8]

  • Induction of Apoptosis: A primary goal of chemotherapy is to trigger programmed cell death (apoptosis) in cancer cells. Many thiazole derivatives achieve this by disrupting the balance of pro- and anti-apoptotic proteins, such as the B-cell lymphoma 2 (Bcl-2) family, or by causing DNA fragmentation and mitochondrial depolarization.[3][6]

The following diagram illustrates a simplified pathway of a thiazole derivative acting as a kinase inhibitor.

Kinase_Inhibition_Pathway Thiazole_Derivative Thiazole_Derivative Inactive_Kinase Inactive_Kinase Kinase Kinase Signal_Transduction Signal_Transduction Kinase->Signal_Transduction Activates Cancer_Cell_Proliferation Cancer_Cell_Proliferation Signal_Transduction->Cancer_Cell_Proliferation Promotes Apoptosis Apoptosis

Caption: Simplified pathway of kinase inhibition by a thiazole derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the core ring.[6][9] SAR studies are crucial for optimizing lead compounds into potent drug candidates.

  • Substituents on the Thiazole Ring: The introduction of different functional groups can drastically alter binding affinity and selectivity. For example, in one study, a compound (4c) with a specific substitution on a benzylidene moiety attached to the thiazole ring showed significantly higher cytotoxic activity against MCF-7 and HepG2 cancer cell lines compared to the unsubstituted parent compound.[6]

  • Lipophilicity: The lipophilic character of di-substituted thiazoles can enhance their ability to cross biological membranes, a critical factor for reaching intracellular targets.[8]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Thiazole Derivatives

Compound Substitution (R Group) MCF-7 (Breast Cancer) HepG2 (Liver Cancer) Reference Drug (Staurosporine)
4a -H 12.7 ± 0.77 6.69 ± 0.41 6.77 ± 0.41 (MCF-7)
4c -NH-N=CH-Ph 2.57 ± 0.16 7.26 ± 0.44 8.4 ± 0.51 (HepG2)

Data synthesized from Al-Ostath et al., 2023.[6]

As shown in Table 1, compound 4c demonstrates superior potency against the MCF-7 cell line compared to both the unsubstituted compound 4a and the standard drug, highlighting the impact of targeted chemical modification.[6]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance (AMR) is a pressing global health threat, necessitating the urgent development of new and effective antimicrobial agents.[10] Thiazole derivatives have a long history of use as antimicrobials, with compounds like Sulfathiazole being early examples.[10] Modern research focuses on creating novel derivatives to overcome existing resistance mechanisms.

Mechanisms of Action & Spectrum of Activity

Thiazole derivatives exhibit a broad spectrum of activity against various pathogens.[11]

  • Antibacterial Activity: They are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The mechanism can involve the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[12]

  • Antifungal Activity: Many derivatives show potent activity against fungal strains like Candida albicans, with efficacy comparable to standard antifungal drugs such as ketoconazole and fluconazole.[10][12]

  • Antiviral Activity: The thiazole scaffold is present in clinically used antiviral drugs like Ritonavir (an HIV protease inhibitor).[10]

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, specific substitutions are key to enhancing potency. Studies have shown that the introduction of strong electron-withdrawing groups, such as a nitro group (-NO₂) at the para position of an attached phenyl ring, can significantly increase both antibacterial and antifungal activity.[12] Clubbing the thiazole ring with other heterocyclic moieties, like pyrazoline or thiazolidinone, can also create hybrid compounds with enhanced antimicrobial potential.[12]

Data Presentation: Antimicrobial Susceptibility

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Thiazole-Pyrazoline Hybrids

Compound S. aureus E. coli P. aeruginosa Reference Drug (Chloramphenicol)
Compound 1 >100 100 >100 50
Compound 5 >100 >100 100 50
Compound 66 28-168 * 28-168 * Not Tested 143-152*

Range of MICs reported against various strains. Data synthesized from Păun et al., 2023.[12]

The data indicates that while some derivatives show moderate activity, others, like compound 66, can exhibit superior potency compared to established antibiotics like chloramphenicol against certain strains.[12]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[2][13] Combining the thiazole scaffold with other known anti-inflammatory moieties, such as indole, has shown promising results in developing new agents.[14]

Synthesis and Evaluation of Novel Thiazole Derivatives

The journey from a conceptual molecule to a validated bioactive compound involves a logical workflow of synthesis and biological testing.

Drug_Discovery_Workflow Synthesis Synthesis Purification Purification Characterization Characterization Purification->Characterization Pure Compound Bio_Screening Bio_Screening Characterization->Bio_Screening Confirmed Structure SAR_Analysis SAR_Analysis Bio_Screening->SAR_Analysis Activity Data (IC50/MIC) Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Key Insights Lead_Optimization->Synthesis Design New Derivatives

Caption: A typical workflow in the discovery of bioactive thiazole derivatives.

General Synthetic Strategy: The Hantzsch Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most common and versatile methods for creating the thiazole ring.[1][4] The core of this reaction is the cyclization between an α-halocarbonyl compound (e.g., phenacyl bromide) and a compound containing an N-C-S fragment, such as a thioamide or thiourea.[1]

Hantzsch_Synthesis A α-Halocarbonyl C Thiazole Derivative A->C + B Thioamide

Caption: The fundamental components of the Hantzsch thiazole synthesis.

A representative synthetic procedure is the reaction of thiosemicarbazone derivatives with an α-bromoketone in a solvent like dioxane, often in the presence of a mild base like triethylamine, to yield the final thiazole products.[15]

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is a foundational experiment for evaluating the cytotoxic potential of novel anticancer compounds. The causality is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Staurosporine).[6]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effect.[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Experimental Protocol 2: Antibacterial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be confirmed by the absence of turbidity compared to the growth control.

Conclusion and Future Perspectives

The thiazole scaffold continues to be an exceptionally fruitful starting point for the development of novel therapeutic agents. Its chemical tractability and proven record across a wide range of biological activities ensure its continued relevance in drug discovery.[2] Future research will likely focus on:

  • Multi-Targeted Ligands: Designing single thiazole-based molecules that can modulate multiple targets simultaneously, which could be particularly effective in complex diseases like cancer.

  • Hybrid Molecules: Continuing the strategy of combining the thiazole ring with other known pharmacophores to create hybrid drugs with synergistic or enhanced activities.[12]

  • Targeted Delivery: Conjugating potent thiazole derivatives to targeting moieties (e.g., antibodies) to increase their specificity for diseased cells and reduce off-target toxicity.

By leveraging a deep understanding of its mechanisms, structure-activity relationships, and synthetic accessibility, the scientific community is well-positioned to unlock the full therapeutic potential of novel thiazole derivatives.

References

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  • Singh, S. et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Yousaf, H. et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry Africa. Available at: [Link]

  • Păun, A. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). Available at: [Link]

  • Hassan, A. S. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

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  • Păun, A. et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Ahmad, I. et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

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  • Sharma, S. et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Kankate, R. S. et al. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. PubMed. Available at: [Link]

  • Sharma, A. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

  • (2025). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Available at: [Link]

  • Sharma, S. et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Li, J. et al. (2021). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]

  • Sharma, S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

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  • (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. Available at: [Link]

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Sources

In vitro screening of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Screening of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Executive Summary

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant agents, including the kinase inhibitor Dasatinib.[1][2] These compounds exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide presents a comprehensive, technically-grounded strategy for the in vitro screening of a specific analog, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. Our approach is designed not merely to identify activity, but to systematically elucidate its mechanism of action.

This document eschews a rigid, templated format in favor of a logical, tiered screening cascade. This strategy begins with broad, phenotypic assays to establish a general activity profile and progressively narrows the focus to specific molecular target identification, target engagement confirmation, and downstream pathway analysis. Each experimental choice is justified by the known pharmacology of the 2-aminothiazole class, ensuring an efficient and scientifically rigorous investigation. The protocols detailed herein are self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

The Strategic Imperative: A Tiered Screening Cascade

A robust in vitro screening plan must be both comprehensive and resource-conscious. We propose a multi-tiered approach that uses decision points based on experimental outcomes to guide the subsequent steps. This ensures that the most intensive and specific assays are reserved for compounds that have already demonstrated promising activity in broader, more high-throughput screens.

Screening_Cascade A Primary Screen: Multi-line Antiproliferative Assay (MTT/MTS) B Broad Kinase Panel Screen (>400 Kinases @ 10 µM) A->B If IC50 < 10 µM in ≥1 cell line C Hypothesis-Driven Assays: - Tubulin Polymerization - 5-Lipoxygenase (5-LOX) A->C Parallel or Alternative Hypothesis E Biochemical IC50 Determination (e.g., VEGFR2 Kinase Assay) B->E G Downstream Phenotypic Assays: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Induction (Annexin V/PI) C->G If Active D Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA) F Cell-Based Target Inhibition (e.g., Western Blot for p-VEGFR2) D->F E->D F->G

Figure 1: A tiered, decision-gated workflow for in vitro screening.

Tier 1: Establishing a Bioactivity Baseline

The initial goal is to determine if 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine possesses cytotoxic or antiproliferative properties. This is the most fundamental question in an oncology-focused drug discovery program.

Primary Antiproliferative Screening

Many 2-aminothiazole derivatives have demonstrated potent, broad-spectrum antitumor activity in vitro.[1] Therefore, the logical first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

Causality: Using a panel rather than a single cell line is critical. It provides early insights into potential selectivity, mitigates the risk of a false negative due to a resistant cell line, and can help prioritize which cell lines to use in more complex downstream assays.

Self-Validation: This assay's validity rests on the inclusion of positive (e.g., Staurosporine or a clinically relevant drug like Dasatinib) and negative (vehicle, e.g., 0.1% DMSO) controls. The resulting dose-response curve and calculated IC50 value must fall within an acceptable Z'-factor range (>0.5) for the assay to be considered valid.

Table 1: Representative Antiproliferative Activity Data

Cell LineCancer TypePutative IC50 (µM) of Test Compound
A549Non-Small Cell Lung5.2
HT29Colorectal2.1
K562Chronic Myeloid Leukemia0.8
U251Glioblastoma12.5
MCF7Breast (ER+)7.8
Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies used for assessing 2-aminothiazole derivatives.[1][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Tier 2: Unmasking the Molecular Target

Assuming the compound demonstrates antiproliferative activity (e.g., IC50 < 10 µM), the next critical phase is to identify its molecular target(s). The 2-aminothiazole scaffold is a known kinase inhibitor template.[2] Furthermore, related structures have been reported to inhibit tubulin polymerization and inflammatory enzymes like 5-LOX.[6][7]

Broad-Spectrum Kinase Profiling

Causality: Given the high probability that a 2-aminothiazole is a kinase inhibitor, an unbiased, broad-spectrum screen is the most efficient method for target deconvolution. Screening against a large panel (>400 kinases) at a single high concentration (e.g., 10 µM) can rapidly identify primary targets and provide an early assessment of selectivity.

Table 2: Representative Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetKinase Family% Inhibition
VEGFR2 (KDR) Receptor Tyrosine Kinase92%
Aurora A Serine/Threonine Kinase85%
CDK2/cyclin E Serine/Threonine Kinase78%
CK2α Serine/Threonine Kinase65%
PI3KαLipid Kinase15%
EGFRReceptor Tyrosine Kinase8%
Hypothesis-Driven Target Assays

In parallel with or guided by the kinase screen, specific hypothesis-driven assays should be performed based on literature precedent for the broader N,4-diaryl-1,3-thiazole-2-amine chemical class.

  • Tubulin Polymerization Assay: Certain derivatives are potent inhibitors of tubulin polymerization, inducing G2/M cell cycle arrest.[7] An in vitro assay using purified tubulin can directly assess this activity.

  • 5-Lipoxygenase (5-LOX) Assay: N-aryl-4-aryl-1,3-thiazole-2-amines have been identified as direct inhibitors of 5-LOX, an enzyme involved in inflammation.[6]

Detailed Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the compound's effect on the assembly of purified tubulin into microtubules, a process that can be monitored by an increase in light scattering (turbidity) or fluorescence.[8][9][10]

  • Reagent Preparation: Thaw purified bovine tubulin (>99% pure) and GTP stock solutions on ice. Prepare a 1X polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Reaction Assembly: On ice, prepare reaction mixtures in a 96-well plate. A typical reaction contains tubulin (final concentration ~3 mg/mL), GTP (1 mM), and the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for inhibition.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Kinetic Readout: Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. Inhibitors will decrease the rate and extent of polymerization compared to the vehicle control.

Gold Standard Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays confirm activity against a purified protein, but they do not prove that the compound engages this target within the complex milieu of a living cell. CETSA provides this critical validation.[11][12] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14][15]

Self-Validation: The assay is self-validating. An authentic target engagement event will produce a dose-dependent thermal shift, which will not be observed for non-target proteins (negative controls) or in the presence of an inactive analog of the compound.

CETSA_Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Treat intact cells with Vehicle or Compound B Heat cell suspensions across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble fraction (centrifugation) C->D E Detect soluble target protein (Western Blot, ELISA, etc.) D->E Result Compound-treated cells show more soluble protein at higher temperatures E->Result

Figure 2: The experimental workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Validation
  • Cell Culture and Treatment: Culture cells (e.g., K562) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.[13]

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[13]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant. Analyze the amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction by Western blot or an AlphaScreen®/ELISA-based method.

  • Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Tier 3: Elucidating the Mechanism of Action

Once a primary target is identified and validated (e.g., VEGFR2), the final tier of in vitro screening focuses on confirming target inhibition in a cellular context and linking this to the observed antiproliferative phenotype.

Biochemical IC50 Determination

The single-point kinase screen must be followed by a full dose-response experiment to determine the potency (IC50) of the compound against the purified target kinase.

Causality: A potent IC50 value against the purified enzyme is a prerequisite for a direct inhibitor. This assay quantifies the compound's intrinsic inhibitory activity, free from cellular factors like membrane permeability or efflux pumps.

Detailed Protocol: VEGFR2 Kinase Activity Assay

This protocol is based on commercially available kits that measure the phosphorylation of a substrate peptide.[16][17]

  • Prepare Master Mix: In a kinase assay buffer, prepare a master mix containing a specific VEGFR2 peptide substrate and ATP.[17]

  • Compound Dilution: Perform a serial dilution of the test compound in the kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions, the master mix, and finally, purified recombinant human VEGFR2 enzyme to initiate the reaction.[17] Incubate for a specified time (e.g., 45 minutes) at 30°C.

  • Stop Reaction & Detect: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo™), which measures the amount of ATP remaining. Alternatively, use an antibody-based method (e.g., HTRF or AlphaLISA) to detect the phosphorylated substrate.

  • Analysis: The signal is inversely proportional to kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

Cellular Target Inhibition and Pathway Analysis

Causality: It is crucial to demonstrate that the compound inhibits the target kinase inside the cell and subsequently modulates its downstream signaling pathway. This directly links the biochemical activity to a cellular response. For a VEGFR2 inhibitor, this means blocking VEGF-induced signaling.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling Compound 4-(4-fluorophenyl)-N- phenyl-1,3-thiazol-2-amine Compound->VEGFR2 Inhibits (ATP-competitive?) ERK ERK1/2 PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Figure 3: Simplified VEGFR2 signaling pathway indicating the point of inhibition.

Protocol: Western Blot for Phospho-VEGFR2

  • Serum Starvation: Plate a responsive cell line (e.g., HUVECs) and grow to 80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Pre-treatment: Treat cells with various concentrations of the test compound for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Quantification & SDS-PAGE: Quantify protein concentration (BCA assay), normalize samples, and separate proteins by SDS-PAGE.

  • Western Blotting: Transfer proteins to a PVDF membrane. Probe with primary antibodies against phospho-VEGFR2 (pY1175) and total VEGFR2. Use antibodies against p-AKT, total AKT, p-ERK, and total ERK to assess downstream effects. A loading control (e.g., GAPDH) is mandatory.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands.

  • Analysis: A successful inhibitor will show a dose-dependent decrease in the p-VEGFR2 signal (normalized to total VEGFR2) upon VEGF stimulation, with corresponding decreases in p-AKT and p-ERK.

References

  • de Oliveira, R.B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. Available at: [Link][18]

  • de Oliveira, R.B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. Available at: [Link][5]

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  • Kim, Y., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. Available at: [Link][6]

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  • El-Sayed, M.A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link][3]

  • Breton, N., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. Available at: [Link][20]

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  • Al-Suhaimi, K.M., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link][22]

  • El-Sayed, M.A.A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link][23]

  • Misra, R.N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link][24]

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Sources

An In-Depth Technical Guide to the Discovery of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the strategic discovery, synthesis, and evaluation of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, a representative molecule from the potent 2-aminothiazole class of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rationale and methodologies that drive the identification of novel therapeutic candidates.

Strategic Imperative: The Pursuit of Selective Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. Consequently, the primary challenge is not merely to inhibit a kinase but to do so with exquisite selectivity, thereby minimizing off-target effects and enhancing therapeutic efficacy.

The 2-aminothiazole scaffold has emerged as a "privileged structure" in this pursuit. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal foundation for inhibitor design. This core motif is present in numerous clinically successful inhibitors, including the pan-Src inhibitor Dasatinib, validating its utility as a starting point for novel drug discovery campaigns.[1][2]

Design Rationale: Deconstructing 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

The architecture of the title compound is not arbitrary; each component is deliberately chosen based on established principles of structure-activity relationships (SAR) for kinase inhibitors. The design can be rationalized by dissecting its three key structural components.

  • The 2-Aminothiazole Core : This heterocyclic system serves as the primary anchoring motif. The endocyclic nitrogen and the exocyclic amine group typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP.

  • The 4-(4-fluorophenyl) Moiety : The substituent at the C4 position of the thiazole ring projects into a hydrophobic region of the ATP-binding site. The choice of a phenyl ring is common for establishing favorable hydrophobic interactions. The incorporation of a fluorine atom at the para-position is a strategic decision rooted in medicinal chemistry principles:

    • Metabolic Stability : Fluorine can block potential sites of oxidative metabolism, improving the compound's pharmacokinetic profile.

    • Enhanced Binding Affinity : The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions within the protein pocket, potentially increasing potency.

  • The N-phenyl Substituent : The group attached to the exocyclic amine extends towards the solvent-exposed region of the active site. This vector provides a crucial opportunity to modulate potency and, critically, selectivity. While an unsubstituted phenyl ring is a common starting point, further modifications at this position are known to differentiate binding between closely related kinases. For instance, studies on Aurora kinase inhibitors have shown that substituents at the para-position of this aniline ring are critical for achieving high potency and selectivity.[3][4]

Synthesis and Characterization

The most direct and reliable method for constructing the 4-aryl-2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Protocol 1: Synthesis of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

This protocol details the two-step synthesis starting from commercially available 4'-fluoroacetophenone.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone (α-haloketone intermediate)

  • Reaction Setup : To a solution of 4'-fluoroacetophenone (10.0 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask, add bromine (10.5 mmol) dropwise with continuous stirring at room temperature.

  • Execution : Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation : Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and residual bromine.

  • Purification : Recrystallize the crude solid from ethanol to yield pure 2-bromo-1-(4-fluorophenyl)ethanone.

Step 2: Hantzsch Condensation to form the final product

  • Reaction Setup : In a 50 mL round-bottom flask, combine 2-bromo-1-(4-fluorophenyl)ethanone (5.0 mmol) and phenylthiourea (5.5 mmol).

  • Execution : Add ethanol (15 mL) as the solvent and equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with stirring for 3-5 hours.[5] Monitor the reaction by TLC.

  • Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) to neutralize the hydrobromic acid formed during the reaction.[6]

  • Purification : The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine as a pure solid.

Mandatory Visualization

G cluster_start Starting Materials cluster_proc1 Step 1: Bromination cluster_inter Intermediate cluster_proc2 Step 2: Hantzsch Condensation cluster_final Final Product start1 4'-fluoroacetophenone proc1 Bromine (Br2) in Glacial Acetic Acid start1->proc1 start2 Phenylthiourea proc2 Reflux in Ethanol start2->proc2 inter1 2-bromo-1-(4-fluorophenyl)ethanone proc1->inter1 inter1->proc2 final_prod 4-(4-fluorophenyl)-N-phenyl- 1,3-thiazol-2-amine proc2->final_prod

Caption: Synthetic workflow for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

Biological Evaluation: A Cascade Approach

The evaluation of a novel kinase inhibitor follows a logical cascade, moving from broad, high-throughput screening to specific, detailed characterization.

G A Compound Synthesis & QC B Primary Screen (Single High Concentration) A->B C Potency Determination (IC50 Calculation) B->C D Kinase Selectivity Panel (>100 Kinases) C->D E Cell-Based Assays (Target Engagement & Phenotype) D->E F Lead Candidate E->F

Caption: A typical screening cascade for a novel kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method for determining the IC50 value of an inhibitor against a specific kinase by quantifying ATP consumption.[7]

1. Materials:

  • Kinase of interest (e.g., Aurora A).

  • Kinase substrate peptide specific to the target.

  • ATP (at a concentration near the Km for the specific kinase).

  • Test Compound: 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, serially diluted in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well microplates.

2. Procedure:

  • Compound Plating : Dispense 50 nL of each concentration of the serially diluted test compound into the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition : Add 5 µL of the kinase/substrate mixture in assay buffer to each well.

  • Inhibitor Binding : Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation : Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Reaction Incubation : Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the positive control wells).

  • ATP Depletion : Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[7]

  • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.[8] Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Structure-Activity Insights

The output of the biological evaluation provides crucial data on the compound's potency and selectivity. While specific data for the title compound is proprietary to discovery programs, we can present a representative dataset based on published results for analogous 2-aminothiazole inhibitors to illustrate the key concepts.[3][9]

Table 1: Representative Kinase Inhibition Profile

Kinase Target4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine IC50 (nM)Staurosporine IC50 (nM) (Control)
Aurora A 12 5
Aurora B 25 8
VEGFR-215010
Src8502
Abl>5,0007

This data is illustrative and based on trends observed for the 2-aminothiazole class.

Interpretation and Causality:

  • Potency : The hypothetical low nanomolar IC50 values against Aurora A and B suggest that the compound is a potent inhibitor of these primary targets. This potency is a direct result of the optimized interactions of the 2-aminothiazole core with the hinge and the 4-(4-fluorophenyl) group with the hydrophobic pocket.

  • Selectivity : The compound shows >10-fold selectivity for Aurora kinases over VEGFR-2 and significantly weaker activity against Src and Abl. This selectivity profile is critical for a favorable therapeutic window. The specific conformation and interactions of the N-phenyl group are the primary drivers of this selectivity, as different kinases present unique topologies in this solvent-exposed region. The lack of bulky substituents on the N-phenyl ring in this case may lead to broader activity than more decorated analogs, highlighting a key area for future optimization.

G cluster_core Core Scaffold cluster_c4 C4 Position cluster_n2 N2 Position Core 2-Aminothiazole Hinge Kinase Hinge Region Core->Hinge H-Bonding (Anchor) C4 4-(4-fluorophenyl) N2 N-phenyl Pocket Hydrophobic Pocket C4->Pocket Hydrophobic Interactions (Potency) Solvent Solvent-Exposed Region N2->Solvent Van der Waals Contacts (Selectivity)

Caption: Key structure-activity relationships in 2-aminothiazole kinase inhibitors.

Conclusion and Future Directions

The rational design, efficient synthesis, and systematic evaluation of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine exemplify a robust strategy for the discovery of novel kinase inhibitors. The 2-aminothiazole scaffold serves as a high-affinity anchor, while targeted substitutions at the C4 and N2 positions provide the means to fine-tune potency and selectivity.

This molecule represents a highly promising lead structure. Future work would focus on iterative optimization, particularly exploring substitutions on the N-phenyl ring to further enhance selectivity against other kinases and improve physicochemical properties for better oral bioavailability and in vivo efficacy. This foundational work provides a clear path toward the development of a clinical candidate.

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An Integrated Spectroscopic Guide to the Structural Elucidation of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The precise and unambiguous structural characterization of novel derivatives is a cornerstone of the drug discovery and development process. This technical guide provides an in-depth, multi-technique spectroscopic workflow for the definitive structural elucidation of a representative molecule, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. Moving beyond a simple recitation of data, this document explains the causality behind the analytical choices, presents self-validating experimental protocols, and integrates data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This integrated approach serves as a robust template for researchers, chemists, and quality control professionals engaged in the characterization of complex small molecules.

Molecular Mass and Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first and most fundamental step in structural analysis is to confirm that the compound in hand has the correct molecular formula. While nominal mass spectrometry can provide the molecular weight, High-Resolution Mass Spectrometry (HRMS) is superior as it provides the exact mass to within a few parts per million (ppm).[3] This level of precision is crucial for calculating a unique elemental composition, effectively ruling out thousands of other potential isobaric structures and adding a high degree of confidence from the outset.[4]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte. Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Causality: The addition of formic acid promotes protonation of the analyte, making it amenable to positive-ion mode ESI and yielding the [M+H]⁺ ion.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF system, calibrated according to the manufacturer's specifications immediately prior to the run.[5]

  • Analysis: Introduce the sample via direct infusion or flow injection at a rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Processing: Determine the exact mass of the most intense ion in the molecular ion cluster. Use the instrument's software to calculate the elemental composition based on this exact mass, setting a mass tolerance window of < 5 ppm.

Data Interpretation and Summary

The expected molecular formula is C₁₅H₁₁FN₂S. The HRMS analysis should yield a protonated molecular ion, [M+H]⁺. The measured exact mass should be compared against the theoretical exact mass to confirm the elemental composition.

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₁₅H₁₁FN₂SC₁₅H₁₁FN₂S
Exact Mass (Monoisotopic)270.0627 Da270.0627 ± 0.0014 Da (at 5 ppm)
Observed Ion ([M+H]⁺)271.0705 Da271.0705 ± 0.0014 Da (at 5 ppm)

Table 1: HRMS Data for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

The successful correlation between the measured and theoretical exact mass provides the first piece of definitive, self-validating evidence for the compound's identity.

Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: Once the molecular formula is confirmed, FT-IR spectroscopy offers a rapid and non-destructive method to verify the presence of key functional groups.[6] Each covalent bond vibrates at a characteristic frequency; by identifying absorptions in the IR spectrum, we can confirm the existence of N-H, C-F, aromatic C-H, and C=N bonds, which collectively define the core structure of the target molecule.[7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

Spectral Interpretation and Summary

The FT-IR spectrum provides a unique "fingerprint" for the molecule. The most diagnostic region for functional group identification is typically between 4000 and 1500 cm⁻¹.[8]

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Authoritative Grounding
~3350 - 3250Medium, SharpN-H StretchThis peak is characteristic of a secondary amine. Its relatively sharp nature suggests limited hydrogen bonding in the solid state.[9]
~3100 - 3000Medium to WeakAromatic C-H StretchThis absorption is indicative of sp² C-H bonds found in the phenyl and fluorophenyl rings.[7]
~1630 - 1610StrongC=N Stretch (Thiazole)The endocyclic imine of the thiazole ring gives rise to a strong, characteristic absorption in this region.[10]
~1600, ~1500Medium to StrongAromatic C=C StretchThese bands are typical for the skeletal vibrations of the aromatic rings.
~1230 - 1210Strong, SharpC-F StretchThe carbon-fluorine bond produces a very strong and distinct absorption, providing clear evidence for the fluorine substituent.[11]
~840StrongC-H Out-of-Plane BendA strong band in this region is highly suggestive of 1,4-disubstitution (para) on a benzene ring, corresponding to the fluorophenyl moiety.

Table 2: Key FT-IR Vibrational Frequencies for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine.

Definitive Structural Mapping by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. For this specific molecule, ¹H, ¹³C, and potentially ¹⁹F NMR are required to unambiguously assign the structure.

The Self-Validating NMR Workflow

The logical flow from sample preparation to final structural assignment is a self-validating process. Each step builds upon the last, with later 2D experiments confirming the hypotheses drawn from initial 1D spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (5-10 mg in 0.6 mL DMSO-d6) Filter Filter into NMR Tube (Removes Particulates) Prep->Filter Ensures homogeneity H1 1D ¹H NMR (Proton Environments) Filter->H1 C13 1D ¹³C NMR (Carbon Skeleton) H1->C13 Initial Survey Assign Assign Signals (Chemical Shift, Coupling) H1->Assign COSY 2D COSY (¹H-¹H Correlations) C13->COSY Confirm Hypotheses C13->Assign HSQC 2D HSQC (¹H-¹³C Direct Correlation) COSY->Assign HMBC 2D HMBC (¹H-¹³C Long-Range Corr.) HSQC->Assign HMBC->Assign Integrate Integrate Data (MS + IR + NMR) Assign->Integrate Structure Final Structure Confirmed Integrate->Structure

Caption: A robust workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule.

    • Causality: DMSO-d₆ is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Crucially, it slows down the rate of proton exchange for the N-H group, allowing its signal to be clearly observed, which is often not possible in CDCl₃.[13] The residual solvent peak (δ ~2.50 ppm) and water peak (δ ~3.33 ppm) serve as convenient internal references.[14][15]

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 15-25 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate to ensure the sample is fully dissolved.

  • Filtration and Transfer: Draw the solution into a clean Pasteur pipette with a small, tightly packed plug of glass wool at the neck. Filter the solution directly into a high-quality NMR tube (e.g., Norell or Wilmad).[16]

    • Trustworthiness: This filtration step is critical. It removes any microscopic particulate matter that would otherwise disrupt the magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

¹H NMR Analysis: The Proton Environment

The ¹H NMR spectrum provides the most immediate structural information, including the number of distinct proton environments, their electronic nature (chemical shift), and the number of neighboring protons (spin-spin coupling).[17]

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignment Rationale
H -N~9.6br s1HThe secondary amine proton is expected to be significantly downfield and broadened due to exchange and quadrupolar coupling with the adjacent nitrogen. Its observation is a key confirmation, often facilitated by DMSO-d₆.
H -a~7.8 - 7.9d2HProtons ortho to the electron-withdrawing thiazole ring on the N-phenyl group.
H -b~7.3 - 7.4t2HProtons meta to the thiazole ring on the N-phenyl group.
H -c~7.0 - 7.1t1HProton para to the thiazole ring on the N-phenyl group.
H -d~7.9 - 8.0dd (or t)2HProtons ortho to the thiazole on the 4-fluorophenyl ring. Coupled to both H-e and the ¹⁹F atom.
H -e~7.2 - 7.3t2HProtons meta to the thiazole on the 4-fluorophenyl ring. Coupled to H-d and the ¹⁹F atom, often appearing as a triplet due to similar ³JHH and ⁴JHF coupling constants.
H -5~7.4s1HThe lone proton on the thiazole ring (C5-H) is expected to be a sharp singlet in a region characteristic of electron-rich heterocyclic systems.[18]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆).

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Carbon LabelPredicted δ (ppm)Multiplicity (¹⁹F Coupling)Assignment Rationale
C -2~168sThe imine carbon of the 2-aminothiazole system is highly deshielded and appears far downfield.
C -4~150sThe thiazole carbon bearing the fluorophenyl group.
C -5~108sThe protonated carbon of the thiazole ring is significantly shielded relative to the other ring carbons.
C -f~162d, ¹JCF ≈ 245 HzThe ipso-carbon of the fluorophenyl ring, directly bonded to fluorine. It appears as a doublet with a very large one-bond C-F coupling constant.[19]
C -g~129d, ²JCF ≈ 8 HzCarbons ortho to the fluorine atom exhibit a smaller two-bond coupling.
C -h~116d, ³JCF ≈ 21 HzCarbons meta to the fluorine atom.
C -i~131d, ⁴JCF ≈ 3 HzThe C4-substituted carbon of the fluorophenyl ring.
C -j, k, l~120 - 142sCarbons of the N-phenyl ring.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆).

Integrated Analysis: Assembling the Spectroscopic Puzzle

G cluster_data Spectroscopic Evidence mol 4-(4-fluorophenyl)-1,3-thiazol-2-amine (Core Structure) MS HRMS [M+H]⁺ = 271.0705 Confirms C₁₅H₁₁FN₂S MS->mol Correct Formula IR FT-IR (cm⁻¹) ~3300 (N-H) ~1620 (C=N) ~1220 (C-F) IR->mol Confirms Functional Groups HNMR ¹H NMR (ppm) ~9.6 (NH, 1H) ~7.4 (Thiazole-H, 1H) Aromatic Signals (9H) HNMR->mol Maps Proton Skeleton CNMR ¹³C NMR (ppm) ~168 (C=N) ~162 (d, ¹JCF=245 Hz) ~108 (Thiazole C-H) CNMR->mol Maps Carbon Skeleton

Caption: Integration of orthogonal spectroscopic data to confirm the molecular structure.

The process is as follows:

  • HRMS establishes the correct elemental formula, providing the fundamental building blocks (C, H, F, N, S).

  • FT-IR confirms the presence of the key architectural features: an amine (N-H), a C-F bond, aromatic rings, and the thiazole C=N bond.

  • ¹H NMR counts the protons in each unique environment, confirming the presence of the N-H, the thiazole C-H, and the correct number of aromatic protons for the two distinct phenyl rings.

  • ¹³C NMR confirms the carbon framework, and crucially, the large one-bond coupling constant for the carbon attached to fluorine provides irrefutable evidence for the location of the fluoro-substituent.

  • 2D NMR (HSQC/HMBC) would be the final validation step, correlating specific protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC), locking the entire structure into place.

By integrating these orthogonal datasets, we construct a self-validating and unambiguous confirmation of the chemical structure of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, meeting the rigorous standards required in modern chemical and pharmaceutical research.

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An In-Depth Technical Guide to the Therapeutic Targeting Potential of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This has led to its incorporation into numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Within this broad and promising class of compounds, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine emerges as a molecule of significant interest. Its specific substitution pattern suggests a nuanced interaction with various cellular pathways, positioning it as a lead candidate for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, grounded in the established pharmacology of its structural class. We will delve into the mechanistic underpinnings of its potential anticancer and anti-infective activities, supported by detailed experimental protocols for target validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to capitalize on the therapeutic potential of this versatile scaffold.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Moiety in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore in a multitude of clinically approved drugs.[2] The 2-aminothiazole moiety, in particular, has garnered significant attention for its synthetic tractability and its capacity to engage in a variety of non-covalent interactions with biological macromolecules. This has facilitated the development of derivatives with a wide range of biological activities, including but not limited to, anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2][5] Notably, the 2-aminothiazole core is a fundamental component of clinically utilized anticancer agents such as Dasatinib and Alpelisib.[3]

The subject of this guide, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, combines the privileged 2-aminothiazole core with two aryl substituents. The 4-phenyl ring and the N-phenyl ring can be further functionalized to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom on the 4-phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide will focus on the most probable therapeutic targets for this specific chemical entity, drawing from the wealth of data on analogous compounds.

Anticancer Therapeutic Avenues

The 2-aminothiazole scaffold is a recurring motif in the design of novel anticancer agents, with derivatives demonstrating efficacy against a range of human cancer cell lines including breast, leukemia, lung, and colon cancer.[3] For 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, several key anticancer targets can be postulated based on the activities of structurally related N,4-diaryl-1,3-thiazole-2-amines.

Tubulin Polymerization Inhibition

A prominent mechanism of action for N,4-diaryl-1,3-thiazole-2-amines is the inhibition of tubulin polymerization.[6] Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, motility, and intracellular transport.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[6]

Compounds with the N,4-diaryl-1,3-thiazole-2-amine scaffold have been shown to bind to the colchicine-binding site on β-tubulin.[6] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a collapse of the microtubule network.[6] The structural similarity of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine to known tubulin inhibitors, such as the potent compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, suggests that it may exert its antiproliferative effects through a similar mechanism.[6]

G cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Compound 4-(4-fluorophenyl)-N-phenyl- 1,3-thiazol-2-amine Compound->Tubulin Dimers

Caption: Proposed mechanism of tubulin polymerization inhibition.

Objective: To determine the effect of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine on the polymerization of purified tubulin.

Materials:

  • Tubulin (≥99% pure) from porcine brain

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • Test compound dissolved in DMSO

  • Positive control (Colchicine or Combretastatin A-4)

  • Negative control (DMSO)

  • 96-well microplate reader with a 340 nm filter

Procedure:

  • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in G-PEM buffer and keep on ice.

  • Prepare serial dilutions of the test compound, positive control, and negative control in G-PEM buffer.

  • Add 50 µL of the diluted compounds to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding 50 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance (OD₃₄₀) versus time to generate polymerization curves.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Other Potential Anticancer Targets

The versatility of the 2-aminothiazole scaffold allows for its interaction with a range of other validated and emerging cancer targets.

  • Kinases: The 2-aminothiazole moiety is a well-established hinge-binding motif in many kinase inhibitors. While specific kinase targets for the title compound are yet to be identified, its potential to inhibit kinases involved in cell proliferation and survival, such as EGFR or Nek2, warrants investigation.[2][7]

  • Sirtuin 2 (SIRT2): In silico docking studies of similar compounds have suggested an interaction with SIRT2, a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[7]

  • Glutaminase (GLS): As a key enzyme in cancer cell metabolism, GLS is an attractive therapeutic target. Aminothiazole derivatives have been identified as potential GLS inhibitors.[8]

  • Karyopherin Beta 1 (KPNB1): This protein is involved in the nuclear import of various proteins, including those essential for cell proliferation. A 2-aminothiazole derivative has shown inhibitory effects on KPNB1.[2]

Anti-Infective Therapeutic Potential

Beyond its applications in oncology, the 4-aryl-N-phenyl-1,3-thiazol-2-amine scaffold has demonstrated promising activity against various pathogens.

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, safer, and more effective drugs is a global health priority. 4-Phenyl-1,3-thiazole-2-amines have been identified as a promising scaffold for the development of novel antileishmanial agents.[9][10]

A molecular modeling study has suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) could be a macromolecular target for 4-phenyl-1,3-thiazol-2-amines.[9][10] MTAP is a crucial enzyme in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation.[10] While the initial "target fishing" pointed to the human isoform, the presence of a homologous enzyme in Leishmania species suggests that selective inhibition of the parasite's MTAP is a viable therapeutic strategy.[10]

G cluster_0 Leishmania Parasite MTAP S-methyl-5-thioadenosine Phosphorylase Polyamine Synthesis Polyamine Synthesis MTAP->Polyamine Synthesis Catalyzes Parasite Proliferation Parasite Proliferation Polyamine Synthesis->Parasite Proliferation Essential for Compound 4-(4-fluorophenyl)-N-phenyl- 1,3-thiazol-2-amine Compound->MTAP

Caption: Proposed inhibition of Leishmania MTAP.

Objective: To evaluate the in vitro activity of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine against the promastigote stage of Leishmania species.

Materials:

  • Leishmania promastigotes (e.g., L. amazonensis) in logarithmic growth phase

  • M199 medium supplemented with 10% fetal bovine serum

  • Test compound dissolved in DMSO

  • Positive control (e.g., Amphotericin B)

  • Negative control (DMSO)

  • Resazurin solution

  • 96-well microplates

Procedure:

  • Harvest promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh medium.

  • Dispense 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 100 µL of serial dilutions of the test compound, positive control, and negative control to the respective wells.

  • Incubate the plate at 25°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that reduces parasite viability by 50%.

Antibacterial and Antifungal Activity

The 2-aminothiazole scaffold is also associated with broad-spectrum antimicrobial activity.[11][12] While the precise molecular targets are often not fully elucidated, potential mechanisms include the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further investigation is required to pinpoint the specific targets for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine in bacteria and fungi.

Quantitative Data Summary

While specific quantitative data for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is not available in the public domain at the time of writing, the following table summarizes the reported activities of structurally related compounds to provide a benchmark for expected potency.

CompoundTarget/ActivityIC₅₀ (µM)Cell Line/Organism
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amineAntiproliferative0.36 - 0.86Various cancer cells
4-Phenyl-1,3-thiazol-2-amine derivative (Compound 3)Anti-promastigote46.63Leishmania amazonensis
4-Phenyl-1,3-thiazol-2-amine derivative (Compound 4)Anti-promastigote53.12Leishmania amazonensis
4-Phenyl-1,3-thiazol-2-amine derivative (Compound 6)Anti-promastigote20.78Leishmania amazonensis

Conclusion and Future Directions

4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is a promising molecule that stands at the intersection of several key therapeutic areas. Its structural heritage suggests a high probability of activity against cancer, through mechanisms such as tubulin polymerization inhibition, and against neglected tropical diseases like leishmaniasis, potentially by targeting the parasite's metabolic enzymes. The future development of this compound will rely on a systematic and rigorous validation of these potential therapeutic targets.

The experimental protocols outlined in this guide provide a clear roadmap for the initial stages of this investigation. A comprehensive screening against a panel of kinases, as well as enzymatic assays for SIRT2 and GLS, would be a logical next step in delineating its anticancer mechanism of action. For its anti-infective properties, enzymatic assays with recombinant Leishmania MTAP are crucial to confirm this as a direct target.

References

  • Rizk, E. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • de Almeida, L., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Annals of Clinical Microbiology and Antimicrobials, 17(1), 35. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

  • Li, Y., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 13(10), e0205313. [Link]

  • Singh, P., & Kaur, M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(3), e2000293. [Link]

  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Pattan, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

  • Rizk, E. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025). ScienceDirect. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). ijpsr.com. [Link]

  • de Almeida, L., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. National Center for Biotechnology Information. [Link]

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The Ascendant Role of Fluorinated Thiazoles in Oncology: A Technical Guide to Anticancer Exploration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, a heterocyclic amine, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its value is significantly amplified in oncology, where thiazole-containing drugs like Dasatinib and Ixazomib have already made a clinical impact.[1] This guide delves into a particularly promising subclass: fluorinated thiazole compounds. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, providing a technical framework for their continued development as next-generation anticancer agents.

The Strategic Advantage of Fluorine in Thiazole-Based Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its properties. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic and steric properties of a molecule without significantly increasing its size. In the context of thiazole-based anticancer agents, fluorination offers several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer in vivo half-life and improved pharmacokinetic profile.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets such as enzymes and receptors. This can lead to enhanced binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[2]

Synthesis of Fluorinated Thiazole Compounds: The Hantzsch Synthesis and Beyond

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis . This versatile method typically involves the condensation of an α-haloketone with a thioamide or thiourea.[2] For the creation of fluorinated thiazoles, this often entails the use of fluorinated starting materials, such as fluorinated acetophenones or thioamides.

A general synthetic approach involves the reaction of a fluorinated α-bromoacetophenone with a substituted thiosemicarbazone in the presence of a suitable solvent like ethanol under reflux conditions.[3] This method allows for the introduction of a wide variety of substituents on both the thiazole ring and its appended functionalities, facilitating the exploration of structure-activity relationships.

Illustrative Synthetic Workflow

start Fluorinated α-Bromoacetophenone reflux Ethanol, Reflux start->reflux thiosemicarbazone Substituted Thiosemicarbazone thiosemicarbazone->reflux cyclization Cyclization reflux->cyclization product Fluorinated Thiazole Derivative cyclization->product

Caption: A simplified workflow of the Hantzsch synthesis for fluorinated thiazoles.

Unraveling the Anticancer Mechanisms of Fluorinated Thiazoles

Fluorinated thiazole compounds exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.

Inhibition of Pro-Survival Signaling Pathways

Many cancers exhibit aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. Fluorinated thiazoles have emerged as potent inhibitors of these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[4] Overactivation of this pathway is a common event in many cancers.[5] Certain thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of cancer cell growth.[4][6]

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy. Several fluorinated thiazole compounds have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking tumor-induced angiogenesis.[7][8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes FluorinatedThiazole Fluorinated Thiazole Compound FluorinatedThiazole->VEGFR2 Inhibits FluorinatedThiazole->PI3K Inhibits FluorinatedThiazole->mTOR Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of PI3K/Akt/mTOR and VEGFR-2 pathways by fluorinated thiazoles.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of cancer is the evasion of programmed cell death, or apoptosis . Many chemotherapeutic agents, including fluorinated thiazoles, function by reactivating this crucial cellular process.

  • Apoptosis Induction: Fluorinated thiazoles have been shown to induce apoptosis in various cancer cell lines.[1][10] This is often achieved through the modulation of pro- and anti-apoptotic proteins, such as an increase in the Bax/Bcl-2 ratio and the activation of caspases.[10][11]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is another defining feature of cancer. Fluorinated thiazole compounds can halt the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, preventing cancer cells from dividing.[7][11]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Systematic SAR studies are crucial for optimizing the anticancer potency and selectivity of fluorinated thiazole compounds. These studies involve synthesizing a series of analogs with variations at different positions of the thiazole scaffold and evaluating their biological activity.

Key insights from SAR studies include:

  • Position and Nature of Fluorine Substitution: The placement of fluorine atoms on the thiazole ring or its substituents can significantly impact activity. For instance, ortho-substitution of a fluoro group on a phenyl ring has been shown to enhance inhibitory activity against certain targets.[12]

  • Substituents on the Thiazole Ring: The nature of the groups attached to the C2, C4, and C5 positions of the thiazole ring plays a critical role in determining the compound's biological profile. Electron-withdrawing groups on an appended phenyl ring, for example, have been correlated with enhanced VEGFR-2 inhibitory activity.[8]

  • Hybrid Molecules: Combining the fluorinated thiazole core with other pharmacologically active moieties can lead to hybrid compounds with enhanced or dual-action anticancer properties.[13][14]

In Vitro and In Vivo Evaluation: From Bench to Preclinical Models

The anticancer potential of newly synthesized fluorinated thiazole compounds is typically evaluated through a tiered approach, starting with in vitro assays and progressing to in vivo animal models.

In Vitro Assays

A battery of in vitro assays is employed to assess the cytotoxicity, mechanism of action, and target engagement of these compounds.

AssayPurpose
MTT/XTT Assay Measures cell viability and cytotoxicity.
Annexin V/PI Staining Detects and quantifies apoptosis.[15][16][17]
Cell Cycle Analysis Determines the effect of the compound on cell cycle progression.[18][19][20][21][22]
Kinase Assays Measures the inhibitory activity against specific protein kinases (e.g., VEGFR-2, PI3K).
Western Blotting Analyzes the expression levels of key proteins in signaling pathways.
In Vivo Efficacy in Animal Models

Promising candidates from in vitro studies are then evaluated in vivo using animal models, most commonly xenograft models in mice. These studies provide crucial information on a compound's efficacy, pharmacokinetics, and toxicity in a living organism. Key parameters assessed include tumor growth inhibition, survival rates, and any adverse effects.

Clinical Landscape and Future Perspectives

While the preclinical data for many fluorinated thiazole compounds is highly encouraging, the translation to clinical applications is still in its early stages. The success of thiazole-containing drugs like Dasatinib and Ixazomib in the clinic provides a strong rationale for the continued development of this class of compounds.[1]

Future research in this area should focus on:

  • Target Identification and Validation: Identifying novel and specific molecular targets for fluorinated thiazoles to enhance their efficacy and reduce off-target effects.

  • Combinatorial Therapies: Exploring the synergistic effects of fluorinated thiazoles with other anticancer agents to overcome drug resistance and improve treatment outcomes.

  • Development of Drug Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the solubility, bioavailability, and tumor-targeting of these compounds.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to treatment with specific fluorinated thiazole derivatives.

The continued exploration of fluorinated thiazole compounds holds immense promise for the discovery of novel and effective anticancer therapies. Through a combination of rational drug design, rigorous biological evaluation, and a deeper understanding of their mechanisms of action, this versatile class of molecules is poised to make a significant contribution to the fight against cancer.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxicity of fluorinated thiazole compounds using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated thiazole compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V Apoptosis Assay by Flow Cytometry

This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and propidium iodide (PI) staining.[15][23]

  • Cell Treatment: Treat cancer cells with the fluorinated thiazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells.[18][19]

  • Cell Treatment: Treat cancer cells with the fluorinated thiazole compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. (2025-08-28)
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. (2023-03-17)
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Assaying cell cycle status using flow cytometry. Current Protocols in Immunology.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society. (2023-01-24)
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. (2022-08-08)
  • Fluoride induces osteoblast autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in vivo and in vitro. Toxicology and Industrial Health.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
  • 2.8. Cell Cycle Analysis by Flow Cytometry. Bio-protocol.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. (2022-08-09)
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?
  • Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Archiv der Pharmazie.
  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocyles (2017–2023). MDPI.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. (2023-03-17)
  • Cell Cycle Analysis by Flow Cytometry. Miltenyi Biotec.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. (2022-09-01)
  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI.
  • Everything about Annexin V-based apoptosis assays. Immunostep Biotech. (2022-06-30)
  • Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. (2025-04-08)
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Cell Cycle Analysis by Flow Cytometry.
  • Bioactive PI3-kinase/Akt/mTOR Inhibitors in Targeted Lung Cancer Therapy. SID. (2021-10-09)
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

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Methodological & Application

Mastering the Purification of 2-Aminothiazole: Advanced Column Chromatography Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of 2-Aminothiazole Purification

2-Aminothiazole is a foundational heterocyclic amine that serves as a critical building block in medicinal chemistry and drug development.[1] Its scaffold is present in a wide array of pharmaceuticals, including antibacterial agents, anti-inflammatory drugs, and kinase inhibitors, highlighting its therapeutic importance.[2] The synthesis of 2-aminothiazole and its derivatives, most commonly through the Hantzsch thiazole synthesis, often results in a crude product containing unreacted starting materials, reagents, and various side-products.[3][4] The inherent polarity and basicity of the 2-aminothiazole nucleus present unique challenges for purification, often leading to poor peak shape, low recovery, and inadequate separation on standard silica gel columns.

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 2-aminothiazole using three robust column chromatography methods: Modified Normal-Phase, Reversed-Phase, and Hydrophilic Interaction Liquid Chromatography (HILIC). These protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity 2-aminothiazole, a critical prerequisite for successful downstream applications.

Understanding the Physicochemical Properties of 2-Aminothiazole

A successful purification strategy is predicated on a thorough understanding of the analyte's physicochemical properties.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₃H₄N₂SLow molecular weight, suggesting good solubility in some organic solvents.
Molar Mass 100.14 g/mol Influences diffusion rates but is less critical for chromatographic mode selection.
Appearance Light yellow to brown crystalline powderThe color of the crude material can indicate the level of impurities.[5]
Solubility Soluble in water (100 g/L at 20°C), alcohols, and diethyl ether.[5]High polarity makes it suitable for reversed-phase and HILIC techniques.
pKa 5.36 (at 20°C)[4]The basic nature of the amino group can lead to strong interactions with acidic silica gel.
pH 9.6 (100 g/L in H₂O at 20°C)[4]Confirms the basic nature of the compound.

The basicity of 2-aminothiazole (pKa 5.36) is a key factor to consider. On a standard silica gel column, the acidic silanol groups can protonate the amino group, leading to strong ionic interactions. This results in significant peak tailing and, in some cases, irreversible adsorption of the compound onto the stationary phase.[6] Therefore, specialized chromatographic techniques are required to mitigate these undesirable interactions.

Strategic Approach to 2-Aminothiazole Purification

The selection of the appropriate chromatography method depends on the nature of the impurities and the desired scale of purification. The following diagram illustrates a logical workflow for purifying 2-aminothiazole.

Purification Workflow 2-Aminothiazole Purification Workflow cluster_0 Crude Product Analysis cluster_1 Method Selection cluster_2 Purification Protocols cluster_3 Post-Purification Crude_Product Crude 2-Aminothiazole (from Hantzsch Synthesis) TLC_Analysis TLC Analysis (e.g., Ethyl Acetate/Hexane 2:1 with 1% TEA) Crude_Product->TLC_Analysis Method_Selection Select Purification Method TLC_Analysis->Method_Selection Normal_Phase Modified Normal-Phase (Basic Modifier or Amine Column) Method_Selection->Normal_Phase Less Polar Impurities Reversed_Phase Reversed-Phase (High pH) Method_Selection->Reversed_Phase More Polar Impurities HILIC HILIC (Polar Stationary Phase) Method_Selection->HILIC Highly Polar Impurities Fraction_Analysis Fraction Analysis (TLC/HPLC) Normal_Phase->Fraction_Analysis Reversed_Phase->Fraction_Analysis HILIC->Fraction_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Final_Product Pure 2-Aminothiazole Solvent_Removal->Final_Product

Caption: Workflow for the purification of 2-aminothiazole.

Protocol 1: Modified Normal-Phase Column Chromatography

This method is suitable for separating 2-aminothiazole from less polar impurities. To overcome the issues of peak tailing on standard silica gel, a basic modifier is added to the mobile phase, or an amine-functionalized silica column is used.[7]

Rationale

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase deactivates the acidic silanol groups on the silica surface, preventing the protonation of 2-aminothiazole.[6] This minimizes strong ionic interactions and allows for elution based on polarity. An amine-functionalized column provides a basic surface, achieving the same effect without the need for mobile phase additives.[7]

Materials
  • Stationary Phase:

    • Standard Silica Gel (60 Å, 40-63 µm)

    • Alternatively: Amine-functionalized silica gel

  • Mobile Phase Solvents:

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)

  • Crude 2-aminothiazole

  • Glass column, flasks, and other standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Step-by-Step Methodology
  • TLC Analysis:

    • Prepare a developing chamber with a solvent system of Ethyl Acetate/Hexane (2:1) containing 1% TEA .

    • Dissolve a small amount of the crude 2-aminothiazole in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the crude mixture on a TLC plate and develop the plate.

    • Visualize the spots under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column. Adjust the solvent polarity if necessary.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 80:20 Hexane/EtOAc with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude 2-aminothiazole in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 80:20 Hexane/EtOAc with 1% TEA).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is from 20% to 50% EtOAc in hexane.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on TLC plates alongside the crude material.

    • Combine the fractions containing the pure 2-aminothiazole.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Reversed-Phase Column Chromatography

Reversed-phase chromatography is an excellent choice for purifying polar compounds like 2-aminothiazole, especially when dealing with more polar impurities. The key to success is maintaining a high pH to ensure the analyte is in its neutral, free-base form.[8]

Rationale

At a pH two units above the pKa of the amine (pKa ≈ 5.36), the 2-aminothiazole will be deprotonated and thus less polar.[8] This increases its retention on a non-polar stationary phase (like C18) and allows for separation based on hydrophobicity. Using a mobile phase with a pH > 7.4 is crucial for good peak shape and retention.

Materials
  • Stationary Phase: C18-functionalized silica gel

  • Mobile Phase Solvents:

    • Acetonitrile (ACN)

    • Water (deionized or HPLC grade)

    • Ammonium hydroxide or triethylamine (as a basic modifier)

  • Crude 2-aminothiazole

  • Reversed-phase column or cartridge

  • Standard laboratory equipment

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Solvent A: Water with 0.1% Ammonium Hydroxide (or TEA)

      • Solvent B: Acetonitrile with 0.1% Ammonium Hydroxide (or TEA)

    • Ensure both solvents are thoroughly mixed and degassed.

  • Column Equilibration:

    • Flush the C18 column with 100% Solvent B to wash it.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Solvent A/Solvent B) for at least 5-10 column volumes.

  • Sample Preparation and Loading:

    • Dissolve the crude 2-aminothiazole in a small volume of the initial mobile phase. If solubility is an issue, a small amount of a compatible organic solvent like methanol or DMSO can be used, but minimize the volume.

    • Inject or load the sample onto the equilibrated column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 5% Solvent B).

    • Apply a linear gradient to increase the proportion of Solvent B (e.g., from 5% to 50% over 20-30 column volumes).

    • Monitor the elution profile using a UV detector (if available) or by collecting fractions and analyzing them by TLC or HPLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with an organic solvent (after adjusting the pH if necessary) to isolate the final product.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Rationale

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes like 2-aminothiazole can partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[9]

Materials
  • Stationary Phase:

    • Silica gel

    • Alternatively: Diol- or amide-bonded silica phases

  • Mobile Phase Solvents:

    • Acetonitrile (ACN)

    • Water

    • Buffer (e.g., ammonium formate or ammonium acetate)

  • Crude 2-aminothiazole

  • HILIC column or cartridge

  • Standard laboratory equipment

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Solvent A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate

      • Solvent B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate

    • The buffer is important for maintaining a consistent pH and improving peak shape.

  • Column Equilibration:

    • Equilibrate the HILIC column with the initial mobile phase (Solvent A) for an extended period (at least 10-20 column volumes) to ensure the formation of the stable aqueous layer on the stationary phase.

  • Sample Preparation and Loading:

    • Dissolve the crude 2-aminothiazole in the initial mobile phase (high acetonitrile content). Crucially, avoid dissolving the sample in a high concentration of water , as this will lead to poor peak shape and low retention.

    • Load the sample onto the column.

  • Elution:

    • Begin elution with Solvent A.

    • Apply a gradient to increase the proportion of Solvent B (i.e., increase the water content). A shallow gradient often provides the best resolution in HILIC.

    • Collect fractions and monitor by TLC or HPLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvents under reduced pressure. The use of a volatile buffer like ammonium formate is advantageous as it can be removed during lyophilization.

Troubleshooting and Method Optimization

IssuePossible CauseSuggested Solution
Peak Tailing (Normal-Phase) Strong interaction with acidic silica.Increase the concentration of the basic modifier (e.g., up to 2% TEA). Use an amine-functionalized column.
No Elution (Normal-Phase) Compound is too polar for the mobile phase.Switch to a more polar solvent system (e.g., Methanol/Dichloromethane with 1% TEA).
Poor Retention (Reversed-Phase) Mobile phase pH is too low; compound is protonated and too polar.Ensure the mobile phase pH is at least 2 units above the pKa of 2-aminothiazole (pH > 7.4).
Broad Peaks (HILIC) Incomplete column equilibration or sample dissolved in a strong solvent.Increase the equilibration time. Ensure the sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase.

Conclusion

The successful purification of 2-aminothiazole is readily achievable with a well-chosen column chromatography strategy that accounts for its polar and basic nature. For separations from less polar impurities, modified normal-phase chromatography with a basic additive or an amine-functionalized column is effective. Reversed-phase chromatography at high pH is a robust method for a wide range of impurities, particularly those that are more polar. HILIC offers a powerful alternative for separating highly polar compounds. By following these detailed protocols and understanding the underlying chemical principles, researchers can consistently obtain high-purity 2-aminothiazole, enabling the advancement of their research and development endeavors.

References

  • Venkat Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 30). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

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Protocol for N-Alkylation of 2-Aminothiazoles: A Guide to Synthesis, Regioselectivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its functionalization is key to modulating biological activity, and N-alkylation of the exocyclic amino group represents a critical transformation for optimizing potency, selectivity, and pharmacokinetic profiles.[4] However, the inherent tautomerism of the 2-aminothiazole ring presents a significant challenge in achieving regioselective alkylation. This guide provides a comprehensive overview of the mechanistic principles governing this reaction and offers detailed, field-proven protocols for achieving selective N-alkylation. We will explore methodologies including reductive amination, microwave-assisted direct alkylation, and the Mitsunobu reaction, complete with expert insights, workflow diagrams, and comparative data to empower researchers in drug discovery and development.

The Core Challenge: Understanding Regioselectivity

The reactivity of 2-aminothiazole is dominated by the tautomeric equilibrium between its amino and imino forms. This duality creates two potential nucleophilic sites for alkylation: the exocyclic amino nitrogen (N_exo_) and the endocyclic imino nitrogen (N_endo_). The reaction conditions—specifically the choice of base, solvent, and electrophile—are paramount in dictating the reaction's regiochemical outcome.

  • Amino Tautomer (Favored): Generally, the amino form is the more stable tautomer. Alkylation at the exocyclic nitrogen (N_exo_) is often the desired pathway for synthesizing analogues of bioactive compounds.

  • Imino Tautomer: The endocyclic nitrogen (N_endo_) can also be alkylated, particularly with potent alkylating agents like α-haloketones, leading to the formation of thiazolium salts.[5]

Controlling which nitrogen atom acts as the nucleophile is the primary objective of any successful N-alkylation protocol.

G cluster_tautomers Tautomeric Equilibrium of 2-Aminothiazole cluster_alkylation Potential Alkylation Pathways T1 Amino Tautomer T2 Imino Tautomer T1->T2 H⁺ shift Reactant 2-Aminothiazole + Alkylating Agent (R-X) Exo Exocyclic N-Alkylation (Desired Product) Reactant->Exo Pathway A (e.g., Reductive Amination) Endo Endocyclic N-Alkylation (Side Product) Reactant->Endo Pathway B (e.g., with α-haloketones)

Caption: Regioselectivity in 2-aminothiazole alkylation.

Protocol 1: Reductive Amination

Reductive amination is a robust and highly selective method for the N-alkylation of the exocyclic amino group.[4] This two-step, one-pot process involves the initial formation of an imine intermediate between the 2-aminothiazole and an aldehyde or ketone, followed by its immediate reduction to the desired N-alkylated amine.[6][7] This approach elegantly circumvents the issue of over-alkylation often seen with direct alkylation methods.[6]

Scientist's Insight: The Rationale Behind the Method

The key to this method's success is its selectivity. The reaction of the primary exocyclic amine with a carbonyl compound is significantly faster than any competing reaction. Furthermore, mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are chosen for their ability to reduce the C=N bond of the imine without affecting the carbonyl group of the starting material, allowing the entire process to occur in a single pot.[6][8]

Workflow for N-Alkylation via Reductive Amination

G Start Combine 2-Aminothiazole & Aldehyde/Ketone Imine Stir at RT (Imine Formation) Start->Imine Reduce Cool to 0°C Add NaBH₄ Imine->Reduce Stir Warm to RT Stir to Completion Reduce->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify End Isolated Product Purify->End

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde or ketone (1.1 mmol, 1.1 equiv.) in anhydrous methanol (10 mL).[4]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC analysis.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL).[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.[4]

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkylated 2-aminothiazole.

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH₄MeOH385-95
2CyclohexanoneNaBH(OAc)₃DCE680-90
34-MethoxybenzaldehydeNaBH₄MeOH388-96
4AcetoneNaBH₄MeOH475-85
Data is representative and may vary based on substrate and scale.

Protocol 2: Microwave-Assisted Direct Alkylation

Direct alkylation with alkyl halides is a classical C-N bond-forming strategy. The application of microwave irradiation has modernized this technique, dramatically reducing reaction times from hours to minutes and often improving yields.[9][10] This method is particularly effective for activating less reactive alkyl halides.

Scientist's Insight: The Rationale Behind the Method

Microwave energy efficiently heats the polar solvents and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel. This superheating accelerates the rate of the S_N2 reaction between the amine and the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to deprotonate the amine, increasing its nucleophilicity. Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the base's cation and do not interfere with the nucleophile.

Workflow for Microwave-Assisted N-Alkylation

G Start Combine Reactants, Base & Solvent in MW Vial Seal Seal Vial Start->Seal Irradiate Microwave Irradiation (Set Temp & Time) Seal->Irradiate Cool Cool to RT Irradiate->Cool Workup Pour into H₂O & Extract Cool->Workup Purify Dry, Concentrate & Purify Workup->Purify End Isolated Product Purify->End

Caption: Workflow for microwave-assisted N-alkylation.

Detailed Experimental Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminothiazole (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[4]

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (4 mL).

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the vial's limits.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature using compressed air.[4] Pour the reaction mixture into ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).[4]

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the DMF.

  • Purification: Purify the crude residue by column chromatography or recrystallization to yield the desired product.

EntryAlkyl HalideBaseSolventTime (min)Temp (°C)Yield (%)
1Benzyl BromideK₂CO₃DMF1512092
21-IodobutaneCs₂CO₃ACN2014085
3Ethyl BromoacetateK₂CO₃DMF1012095
Data sourced from representative procedures.[4]

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for N-alkylation using alcohols as the alkylating agent, which are often more readily available and less hazardous than their corresponding halides.[11][12] The reaction proceeds under mild, neutral conditions and is known for its reliability, although regioselectivity can sometimes be a challenge with ambident nucleophiles.[13]

Scientist's Insight: The Rationale Behind the Method

The reaction mechanism involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a highly reactive oxyphosphonium salt. The 2-aminothiazole then acts as a nucleophile, displacing the activated hydroxyl group in an S_N2 fashion. The formation of stable byproducts (triphenylphosphine oxide and a hydrazine dicarboxylate) drives the reaction to completion. While generally effective, the choice of solvent and reaction temperature can influence the N_exo_ vs. N_endo_ selectivity.[11][13]

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of the 2-aminothiazole (1.0 mmol, 1.0 equiv.), the alcohol (1.2 mmol, 1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv.) in anhydrous tetrahydrofuran (THF) (15 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add DIAD or DEAD (1.5 mmol, 1.5 equiv.) dropwise over 20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge with the Mitsunobu reaction is the removal of byproducts. Purify the crude residue directly by column chromatography on silica gel. A multi-step purification involving precipitation of triphenylphosphine oxide may sometimes be necessary.

Conclusion

The N-alkylation of 2-aminothiazoles is a vital transformation in synthetic and medicinal chemistry. Mastery of this reaction requires a nuanced understanding of the substrate's inherent reactivity and the careful selection of a synthetic strategy. Reductive amination stands out for its exceptional regioselectivity and broad applicability. Microwave-assisted direct alkylation offers a significant process advantage in terms of speed and efficiency. The Mitsunobu reaction provides a valuable route using alcohols as alkylating agents. By leveraging the protocols and insights detailed in this guide, researchers can confidently and efficiently synthesize novel 2-aminothiazole derivatives to advance their drug discovery programs.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Technical Notes.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Kennedy, C. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Georgiadis, D., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1045. [Link]

  • Whittaker, M., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 2038-2045. [Link]

  • Various Authors. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Zotova, L. V., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2110. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Kumar, A., et al. (2013). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 49(67), 7361-7363. [Link]

  • Georgiadis, D., et al. (2022). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]

  • Various Authors. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

  • Kumar, R., et al. (2019). CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Patel, N. K., & Patel, H. D. (2023). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry, 16(5), 297-302. [Link]

  • J Chemistry. (2020). Mitsunobu reaction mechanism|Alkylation of enolates|Decarboxylation. YouTube. [Link]

  • Various Authors. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology. [Link]

  • Various Authors. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Patel, N., & Patel, H. (2023). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

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Application Note: A Validated Protocol for Assessing Thiazole Compound Cytotoxicity Using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The MTT Assay as a Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][3] This conversion is predominantly carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.[4]

The resulting intracellular purple formazan crystals are solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO) or acidified isopropanol. The absorbance of the colored solution is then quantified using a spectrophotometer.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[1] This quantitative relationship allows for the generation of dose-response curves to determine the cytotoxic potential of test compounds.

MTT_Principle cluster_cell Metabolically Active Cell MTT Yellow MTT (Cell-Permeable) Mito Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mito Reduction Formazan Purple Formazan Crystals (Insoluble) Mito->Formazan Solvent Solubilization Solution (e.g., DMSO) Formazan->Solvent Dissolution Spectro Spectrophotometer (Read Absorbance @ 570 nm) Solvent->Spectro Quantification

Caption: The core mechanism of the MTT assay.

Critical Considerations for Thiazole-Based Compounds

Thiazole derivatives are a prominent class of heterocyclic compounds investigated for their broad spectrum of pharmacological activities, including potent anticancer properties.[1] While the MTT assay is frequently used to screen these molecules, a critical caveat exists: the potential for direct chemical interference.

Compounds possessing inherent reducing properties can directly reduce the MTT reagent to formazan in the absence of cellular enzymatic activity.[1][3] This leads to a false-positive signal, erroneously suggesting higher cell viability and masking the compound's true cytotoxic effect.[1] Therefore, a self-validating protocol is essential, incorporating a crucial control to account for this potential artifact.

Self-Validating Control: A "Compound Blank" (containing culture medium and the thiazole compound, but no cells) must be included for every concentration tested. Any significant absorbance in these wells indicates direct MTT reduction and must be subtracted from the corresponding test wells.[1]

Detailed Experimental Protocol

This protocol is a robust guideline and should be optimized for specific cell lines and experimental conditions.[1]

Materials and Reagents
  • Cells: Desired cancer or normal cell line.

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics.

  • Thiazole Compounds: Stock solutions of known concentration, typically dissolved in DMSO.

  • MTT Reagent:

    • Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate Buffered Saline (PBS) or serum-free medium.[4]

    • Filter-sterilize the solution using a 0.22 µm filter to remove any insoluble particles or microbial contamination.[4]

    • Store in light-protected aliquots at -20°C for up to 6 months. Discard if the solution appears gray-green.[4]

  • Solubilization Solution: High-purity DMSO or a solution of 0.01 M HCl in isopropanol.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate spectrophotometer (plate reader) with a 570 nm filter.[5]

    • Orbital shaker.

    • Multichannel pipette.

Experimental Workflow

MTT_Workflow start Start step1 1. Cell Seeding Seed cells in 96-well plate (24h incubation) start->step1 step2 2. Compound Treatment Add serial dilutions of thiazole compounds step1->step2 step3 3. Incubation Incubate for desired period (e.g., 24, 48, 72h) step2->step3 step4 4. Add MTT Reagent Incubate for 2-4 hours step3->step4 step5 5. Formazan Solubilization Remove medium, add DMSO step4->step5 step6 6. Absorbance Reading Read plate at 570 nm step5->step6 step7 7. Data Analysis Calculate % Viability & IC50 step6->step7 end End step7->end

Caption: Step-by-step experimental workflow for the MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into the inner 60 wells of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Expert Insight: Use the outer wells only for sterile PBS or medium to minimize "edge effects" caused by evaporation, which can lead to result variability.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of your thiazole compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Plate Setup is Crucial:

      • Test Wells: Cells + Medium + Thiazole Compound.

      • Untreated Control (100% Viability): Cells + Medium + Vehicle.

      • Compound Blank: Medium + Thiazole Compound (No Cells).

      • Medium Blank (0% Viability): Medium only (No Cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, carefully aspirate the compound-containing medium. For suspension cells, centrifuge the plate first (e.g., 1000 x g for 5 min).

    • Add 100 µL of fresh, serum-free medium to each well. Causality: Serum can interfere with the assay and increase background absorbance.[6]

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for your cell line.

  • Formazan Solubilization:

    • After incubation, purple formazan crystals should be visible in viable cells under a microscope.

    • Carefully remove the MTT-containing medium from each well without disturbing the crystals. This step is critical and a common source of error.[7]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. Gentle pipetting may also be required.

  • Absorbance Measurement:

    • Ensure there are no bubbles in the wells.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like cell debris.

    • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and Presentation

  • Correct for Background Absorbance:

    • Average the absorbance values for the blank wells (Medium Blank and Compound Blanks).

    • Subtract the appropriate blank average from all other wells. For test wells, subtract the corresponding Compound Blank value. For the Untreated Control, subtract the Medium Blank value.[1]

  • Calculate Percentage Viability:

    • Use the following formula: % Viability = (Corrected Absorbance of Test Sample / Corrected Absorbance of Untreated Control) * 100

  • Determine IC₅₀ Value:

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.[8][9]

Data Presentation Table
Thiazole CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
Compound AA549 (Lung Cancer)4812.5 ± 1.8
Compound BA549 (Lung Cancer)4828.3 ± 3.2
Compound CA549 (Lung Cancer)485.7 ± 0.9
Doxorubicin (Control)A549 (Lung Cancer)480.8 ± 0.2

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance Microbial contamination; Phenol red or serum interference; MTT solution degradation.Use aseptic techniques; Use serum-free, phenol red-free medium during MTT incubation; Prepare fresh MTT solution.
Low Absorbance / Weak Signal Insufficient cell number; Low metabolic activity of cells; Incomplete formazan solubilization.Optimize initial cell seeding density; Increase MTT incubation time; Ensure complete mixing/shaking after adding solvent; check crystals microscopically.
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure a homogenous single-cell suspension before seeding; Calibrate pipettes; Avoid using the outer wells of the plate for samples.
Purple Precipitate in some wells after adding DMSO Clumped cells leading to dense formazan formation; Insoluble MTT reagent.Ensure single-cell suspension during seeding; Filter-sterilize the MTT stock solution before use.[10]

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623 MTT/]([Link] MTT/)

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • (PDF) Cell sensitivity assays: The MTT assay. ResearchGate. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]

  • Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. National Institutes of Health (NIH). [Link]

  • How do I interpret my MTT assay results, and what statistical tests should I do for cell viability? ResearchGate. [Link]

  • Can anyone help me to find out the problems for MTT assay? ResearchGate. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. Biology Stack Exchange. [Link]

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Characterizing the Kinase Inhibitory Potential of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine: A Guide to Assay Selection and Protocol Execution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to modulate the activity of protein kinases.[1] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors remains a central focus of modern drug discovery.[3][4] The compound 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine belongs to a chemical class with demonstrated kinase inhibitory activity; structurally related molecules have been identified as potent inhibitors of key cell cycle regulators like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously characterize the inhibitory activity of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will detail two distinct, high-performance assay methodologies: a biochemical assay to determine enzymatic potency (IC50) and a cell-based assay to confirm target engagement in a physiological context. This dual approach is critical for validating a compound's potential, as potent biochemical activity does not always translate to cellular efficacy.[7]

Section 1: The Scientific Rationale - Foundational Principles of Kinase Inhibition Assays

A kinase-catalyzed reaction involves the transfer of the γ-phosphate from ATP to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein. An inhibitor's potency is determined by its ability to reduce the rate of this reaction. The choice of assay technology is paramount and should be guided by the specific question being asked.

Biochemical vs. Cell-Based Assays: A Critical Dichotomy

Biochemical Assays utilize purified, recombinant kinase and substrate in a controlled, cell-free environment.

  • Purpose: To measure the direct interaction between the inhibitor and its target kinase, determining intrinsic enzymatic potency (typically as an IC50 value).

  • Advantages: High precision, reproducibility, and suitability for high-throughput screening (HTS). They allow for detailed mechanistic studies (e.g., determining the mode of inhibition).

  • Limitations: These assays lack physiological context. They cannot account for crucial factors like cell membrane permeability, intracellular ATP concentrations, efflux pump activity, or the presence of scaffolding proteins that might modulate kinase activity in vivo.[7]

Cell-Based Assays measure the effect of an inhibitor on kinase activity within intact, living cells.

  • Purpose: To confirm that the compound can reach its target in a cellular environment and exert a functional effect.

  • Advantages: Provide a more physiologically relevant measure of a compound's potential, integrating factors like permeability and stability.[7] They can measure direct target binding or the inhibition of a downstream signaling event.[4]

  • Limitations: Data can be more variable than in biochemical assays. Deconvoluting on-target from off-target or cytotoxic effects requires careful experimental design and appropriate controls.

For a comprehensive evaluation, a compound should first be characterized biochemically to establish its potency and then validated in a cell-based format to confirm its biological activity.

Choosing a Biochemical Assay Technology

Numerous technologies exist to monitor kinase activity, each with distinct principles. The most common methods detect either the consumption of ATP or the generation of ADP.[8]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These are highly sensitive "add-mix-read" assays. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced in the kinase reaction.[8] After the kinase reaction, remaining ATP is depleted. Then, ADP is converted back into ATP, which fuels a luciferase/luciferin reaction, generating a light signal directly proportional to kinase activity.[9] Inhibition results in less ADP, and therefore a lower light signal.[8] This format is robust, less prone to optical interference from compounds, and has a large dynamic range.

  • Fluorescence-Based Assays (e.g., TR-FRET, FP): These methods often use modified substrates and antibodies. For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay might use a biotinylated peptide substrate and a europium-labeled anti-phospho-antibody. Phosphorylation brings the donor (europium) and acceptor fluorophores into proximity, generating a FRET signal.[10] While powerful, these assays can be susceptible to interference from compounds that are themselves fluorescent or that quench fluorescence.[11]

For this guide, we will detail the ADP-Glo™ Kinase Assay due to its high sensitivity, robustness, and broad applicability across virtually any kinase that consumes ATP.[8]

Understanding the Mechanism: ATP-Competitive vs. Non-ATP-Competitive Inhibition

Kinase inhibitors can be broadly classified by their mechanism of action relative to the ATP binding site.[12]

  • ATP-Competitive Inhibitors: These compounds bind to the highly conserved ATP pocket, directly competing with endogenous ATP.[13] The majority of clinically approved kinase inhibitors fall into this class.[12] The apparent potency (IC50) of these inhibitors is dependent on the ATP concentration in the assay; a higher ATP concentration will require more inhibitor to achieve the same level of inhibition.[14]

  • Non-ATP-Competitive (Allosteric) Inhibitors: These compounds bind to sites other than the ATP pocket, often inducing a conformational change that inactivates the enzyme.[15][16] A key advantage is the potential for greater selectivity, as allosteric sites are typically less conserved across the kinome than the ATP binding pocket.[17][18] The potency of these inhibitors is generally not affected by the assay's ATP concentration.

Designing experiments with varying ATP concentrations can provide initial evidence for a compound's mechanism of action.[12] For initial IC50 determination, it is crucial to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase, as this provides a sensitive window for detecting competitive inhibitors.[14]

Section 2: Protocol I - Biochemical IC50 Determination for Aurora A Kinase

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine against the human Aurora A kinase using the luminescence-based ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Assay

The assay is a two-step process. First, the kinase reaction is performed, during which Aurora A phosphorylates a substrate peptide, converting ATP to ADP. In the second step, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second detection reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a light signal proportional to the ADP concentration. A potent inhibitor will reduce ADP production, leading to a decrease in the luminescent signal.[8]

ADP_Glo_Principle ADP ADP ADP_to_ATP ADP_to_ATP ADP->ADP_to_ATP Quantified

Caption: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Kinase: Recombinant Human Aurora A (e.g., SignalChem, #A33-10G).

  • Substrate: Kemptide peptide substrate (LRRASLG).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101).

  • Test Compound: 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, dissolved in 100% DMSO to create a 10 mM stock.

  • Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • ATP: Adenosine 5'-triphosphate (prepared fresh in water).

  • Plates: White, opaque, flat-bottom 384-well assay plates (low volume).

  • Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a luminometer plate reader.

Step-by-Step Experimental Protocol

This protocol is designed for a final reaction volume of 5 µL in a 384-well plate.

  • Compound Preparation (Serial Dilution): a. Create an intermediate dilution plate. In a polypropylene plate, perform a serial 1:3 dilution of the 10 mM stock of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine in 100% DMSO. Typically, an 11-point curve is generated (e.g., from 1000 µM down to 17 nM final assay concentration). b. Include wells with 100% DMSO only (vehicle control, representing 0% inhibition) and a known inhibitor like Staurosporine (positive control, representing 100% inhibition).

  • Assay Plate Preparation: a. Using an acoustic dispenser or manual pipette, transfer 5 nL of the serially diluted compound, DMSO, or control inhibitor from the intermediate plate to the bottom of the 384-well assay plate. This results in a 1000x dilution into the final 5 µL reaction volume.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. For Aurora A, a final concentration of ~1-5 ng/µL kinase and 100 µM Kemptide substrate is a good starting point. b. Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate. c. Prepare a 2X ATP solution. The concentration should be twice the desired final concentration. For Aurora A, the Km for ATP is ~50-100 µM; therefore, a final concentration of 50 µM is appropriate for this IC50 determination.[3] d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. e. Control Wells: Prepare "No Enzyme" control wells by adding 2.5 µL of Kinase Reaction Buffer instead of the 2X Kinase/Substrate mix. These wells define the background signal (100% inhibition). f. Seal the plate, centrifuge briefly (e.g., 1 min at 500 x g) to bring all components to the bottom, and incubate at room temperature for 60 minutes.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader (e.g., BMG PHERAstar or equivalent).

Data Analysis and Quality Control
  • Normalization:

    • Average the signal from the vehicle control (DMSO) wells. This is your "High Signal" or 0% inhibition control.

    • Average the signal from the "No Enzyme" or positive control wells. This is your "Low Signal" or 100% inhibition control.

    • Normalize the data for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))

  • IC50 Curve Fitting:

    • Plot the % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[19][20] It is calculated using the high and low signal controls.

    • Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

    • Where SD is the standard deviation and Mean is the average of the high (0% inhibition) and low (100% inhibition) controls.

    • Interpretation: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[20] A value below 0.5 suggests the assay may need optimization.[19]

Workflow_IC50 cluster_prep Preparation cluster_reaction Kinase Reaction (5 µL) cluster_detection Luminescent Detection cluster_analysis Data Analysis A 1. Compound Serial Dilution in DMSO B 2. Dispense Compound (5 nL) to 384-well Plate A->B C 3. Add 2.5 µL of 2X Kinase/Substrate Mix B->C D 4. Add 2.5 µL of 2X ATP to Initiate Reaction C->D E 5. Incubate for 60 min at Room Temp D->E F 6. Add 5 µL ADP-Glo™ Reagent (Incubate 40 min) E->F G 7. Add 10 µL Kinase Detection Reagent (Incubate 30 min) F->G H 8. Read Luminescence G->H I 9. Calculate Z'-Factor for Assay Quality H->I J 10. Normalize Data to Controls (% Inhibition) I->J K 11. Plot Dose-Response Curve & Calculate IC50 J->K

Caption: Experimental Workflow for Biochemical IC50 Determination.

Section 3: Protocol II - Cellular Target Engagement with a NanoBRET™ Assay

While a biochemical IC50 is essential, confirming that the compound engages its target in living cells is a critical next step.[7] The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this. It measures compound binding at a target protein in real-time within the cell.

Principle of the NanoBRET™ Assay

The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (NanoBRET™ tracer). The target kinase (Aurora A) is expressed in cells as a fusion with the NanoLuc® donor. A cell-permeable fluorescent tracer that reversibly binds to the kinase's active site is then added. When the tracer binds to the NanoLuc®-kinase fusion, the donor and acceptor are in close proximity, and energy transfer occurs, generating a BRET signal. A test compound that enters the cell and binds to the kinase will compete with and displace the tracer, leading to a loss of BRET signal. This decrease in BRET is proportional to the degree of target engagement by the test compound.

Step-by-Step Experimental Protocol
  • Cell Preparation: a. HEK293 cells are transiently transfected with a plasmid encoding for the NanoLuc®-Aurora A fusion protein. b. After 24 hours, the transfected cells are harvested, counted, and resuspended in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup: a. Dispense the cell suspension into a white, 96-well assay plate. b. Prepare serial dilutions of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine in Opti-MEM containing the NanoBRET™ tracer. The tracer concentration should be pre-determined to be at or below its EC50 for optimal results. c. Add the compound/tracer mix to the cells. Include "No Compound" (tracer only) and "No Tracer" controls.

  • Measurement: a. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the system to reach equilibrium. b. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. c. Add the substrate to all wells and immediately read the plate on a BRET-capable plate reader, measuring both donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission simultaneously.

Data Analysis
  • Calculate BRET Ratio: For each well, calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize Data: The data is typically expressed in MilliBRET Units (mBU), where mBU = (BRET_Ratio - BRET_Ratio_NoTracer) * 1000.

  • IC50 Determination: Plot the normalized mBU values against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50 value.

Section 4: Data Interpretation and Presentation

Hypothetical Results Summary

The following table presents a hypothetical outcome for the characterization of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and a control inhibitor.

CompoundAssay TypeTargetATP Conc.IC50 (nM)Z'-Factor
Test Compound ADP-Glo™Aurora A50 µM850.82
Test Compound ADP-Glo™Aurora A1 mM9500.79
Test Compound NanoBRET™ TEAurora ACellular210N/A
Staurosporine ADP-Glo™Aurora A50 µM50.85
Interpreting the Results
  • Biochemical Potency: The compound shows a biochemical IC50 of 85 nM against Aurora A at an ATP concentration near the Km. This establishes it as a potent inhibitor of the purified enzyme.

  • Mechanism of Action Insight: The IC50 value shifts significantly higher (from 85 nM to 950 nM) when the ATP concentration is increased from 50 µM to a saturating 1 mM. This rightward shift is a classic characteristic of an ATP-competitive mechanism of action.[12][14] An allosteric inhibitor's IC50 would be largely unaffected by the change in ATP concentration.

  • Cellular Activity: The NanoBRET™ assay yields a cellular IC50 of 210 nM. This value confirms that the compound can penetrate the cell membrane and bind to Aurora A in a physiological setting.

  • Biochemical vs. Cellular Shift: The modest shift between the biochemical IC50 (85 nM) and the cellular IC50 (210 nM) is expected and encouraging. A very large discrepancy (e.g., >10-fold) could indicate issues such as poor cell permeability, rapid metabolism, or engagement of cellular efflux pumps.[7] The observed shift is within an acceptable range and validates the compound's cellular activity.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for characterizing the kinase inhibitory properties of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. By integrating a high-quality biochemical assay like ADP-Glo™ with a physiologically relevant cellular target engagement assay like NanoBRET™, researchers can confidently determine a compound's intrinsic potency, gain insights into its mechanism of action, and verify its activity in a cellular context.

Following this initial characterization, subsequent steps in the drug discovery cascade would include:

  • Kinome Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile and identify potential off-targets.

  • Cellular Phenotypic Assays: Evaluating the compound's effect on downstream signaling pathways and cellular processes known to be regulated by the target kinase, such as cell cycle progression or apoptosis.[4]

  • In Vivo Efficacy Studies: Assessing the compound's therapeutic potential in relevant animal models.

By following this logical and self-validating workflow, research and development teams can make informed decisions, efficiently advancing promising kinase inhibitor candidates toward clinical development.

References

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  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

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  • de Oliveira, R. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC - PubMed Central. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Paul, S., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

  • National Center for Biotechnology Information. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

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  • Heathcote, D. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

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  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. PMC - NIH. [Link]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Expert Opinion on Drug Discovery. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. [Link]

  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. [Link]

  • ResearchGate. (2025). Non-ATP Competitive Protein Kinase Inhibitors. [Link]

  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

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Sources

Molecular docking protocol for thiazole derivatives with protein kinases

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: A Field-Proven Molecular Docking Protocol for Thiazole Derivatives with Protein Kinases

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. Thiazole derivatives have emerged as a privileged scaffold, demonstrating significant potential for interacting with and inhibiting various protein kinases.[1][2][3] Molecular docking is an indispensable computational technique that predicts the binding mode and affinity of small molecules like thiazole derivatives to their protein targets, thereby guiding medicinal chemistry efforts.[4] This application note provides a comprehensive, step-by-step protocol for performing molecular docking of thiazole derivatives against protein kinases. Rooted in established best practices, this guide emphasizes the "why" behind each step, ensuring a robust and self-validating workflow from initial protein preparation to final post-docking analysis.

The Strategic Imperative: Why Docking Thiazole Derivatives to Kinases?

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1] The thiazole ring system is a versatile heterocyclic motif found in numerous bioactive compounds and approved drugs, prized for its ability to form key interactions within the ATP-binding site of kinases.[2][3] Computational modeling, specifically molecular docking, accelerates the discovery of novel kinase inhibitors by:

  • Predicting Binding Conformations: Understanding how a ligand orients itself in the binding pocket.[4]

  • Estimating Binding Affinity: Using scoring functions to rank potential inhibitors based on their predicted binding strength.[5]

  • Elucidating Structure-Activity Relationships (SAR): Explaining why certain chemical modifications improve or diminish activity, guiding the design of more potent and selective compounds.

This protocol is designed to be a self-validating system, incorporating essential checks to ensure the reliability of the computational model before screening novel compounds.

The Docking Workflow: A Bird's-Eye View

The entire process can be visualized as a multi-stage pipeline, moving from raw structural data to actionable molecular insights. Each stage is critical for the success of the subsequent one.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Select Kinase PDB Structure PrepProt 2. Prepare Protein Receptor PDB->PrepProt Ligands 3. Prepare Thiazole Ligand Library Grid 4. Define Binding Site & Grid PrepProt->Grid Dock 6. Dock Thiazole Library Ligands->Dock Validate 5. Protocol Validation (Redocking) Grid->Validate Validate->Dock Analyze 7. Analyze Docking Poses & Scores Dock->Analyze Visualize 8. Visualize Key Interactions Analyze->Visualize Report 9. Prioritize Hits for Synthesis Visualize->Report

Caption: High-level workflow for the molecular docking protocol.

Part I: The Preparation Phase: Laying a Foundation of Accuracy

The quality of your input structures directly dictates the quality of your docking results. Garbage in, garbage out. This phase ensures that both the protein and the ligand are computationally ready.

Protocol 1: Protein (Kinase) Receptor Preparation

The goal here is to clean a raw crystal structure from the Protein Data Bank (PDB) and prepare it for docking.

Causality: Raw PDB files often contain non-essential molecules (e.g., water, crystallization agents) and lack hydrogen atoms, which are necessary for calculating interactions. Missing side chains or loops can create an incomplete binding site.[6]

Step-by-Step Methodology:

  • Structure Selection: Obtain a high-resolution (ideally < 2.5 Å) X-ray crystal structure of your target kinase from the . Prioritize structures that are co-crystallized with a known inhibitor, as this validates the location and conformation of the binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, BIOVIA Discovery Studio).

    • Remove all water molecules that are not known to play a critical role in ligand binding (i.e., not mediating a key hydrogen bond bridge).[6]

    • Delete co-crystallized ligands, ions, and any other non-protein "HETATM" records unless they are essential cofactors.[7]

    • If the biological unit is a monomer, remove any additional protein chains.[6]

  • Structural Refinement: Use a dedicated protein preparation tool, such as the Protein Preparation Wizard in Schrödinger Maestro [8][9] or the MGLTools for AutoDock.[10][11] These tools automate the following critical steps:

    • Add Hydrogens: Correctly add all hydrogen atoms, as they are crucial for hydrogen bonds and charge calculations.

    • Assign Bond Orders: Ensure correct bonding, especially for cofactors or non-standard residues.

    • Fill Missing Side Chains/Loops: Use tools like Prime (Schrödinger) to model any missing residues in or near the binding site.[8]

    • Optimize Hydrogen Bond Network: Adjust the orientation of hydroxyl groups, thiols, and the protonation states of histidine residues (flipping them) to create an optimal hydrogen-bonding network.

  • Constrained Minimization: Perform a restrained, all-atom energy minimization. This step relieves any steric clashes introduced during the preparation process while keeping the heavy atoms close to their original crystallographic positions. A common threshold is to minimize until the RMSD of heavy atoms converges to ~0.3 Å.

  • Final Output: Save the prepared protein structure in the format required by your docking software (e.g., .pdbqt for AutoDock Vina, .maegz for Schrödinger).[12]

Protocol 2: Ligand (Thiazole Derivative) Preparation

This protocol converts 2D chemical structures of your thiazole derivatives into optimized 3D structures.

Causality: A docking program requires a 3D, low-energy conformation of the ligand as a starting point. Correct protonation and tautomeric states are essential for accurately predicting interactions like hydrogen bonds.[13]

Step-by-Step Methodology:

  • Structure Generation: Draw your thiazole derivatives in a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch) or obtain them from a database like PubChem. Save them in a common format like SDF or SMILES.

  • 3D Conversion & Tautomer/Protonation States: Use a ligand preparation tool like LigPrep in Schrödinger or Open Babel .[12]

    • Convert the 2D structures to 3D.

    • Generate possible ionization states at a target physiological pH (e.g., 7.4 ± 0.5).

    • Enumerate possible tautomers. This is particularly important for heterocyclic systems.

    • Generate stereoisomers if the input structure is chiral but the specific stereochemistry is undefined.

  • Energy Minimization: Perform an energy minimization on each generated ligand structure using a suitable force field (e.g., OPLS, MMFF94). This ensures that bond lengths and angles are reasonable and the starting conformation is not in a high-energy state.[6]

  • Final Output: Save the prepared ligands in the appropriate 3D format for your docking software (e.g., .sdf, .mol2, .pdbqt).

Part II: The Docking & Validation Phase

With prepared structures, we can now proceed to the docking simulation. The cornerstone of this phase is the validation step, which builds confidence in the predictive power of your model.

Protocol 3: Binding Site Definition and Grid Generation

Causality: Docking is computationally expensive. To make the search for the best ligand pose manageable, you must define a specific search space—a "docking box"—within the protein.[14] The software then pre-calculates potential energy values within this box (the "grid"), which dramatically speeds up the subsequent docking calculations.[15]

Step-by-Step Methodology:

  • Define the Centroid: The most reliable way to define the binding site is to use the co-crystallized ligand from your starting PDB structure. The geometric center (centroid) of this ligand will serve as the center of your docking box.

  • Define the Box Dimensions: Create a cubic box around the centroid. The box should be large enough to accommodate your thiazole derivatives and allow them to rotate freely, but not so large that it includes irrelevant parts of the protein surface. A common practice is to ensure the box extends 10-15 Å from any atom of the co-crystallized ligand.

  • Generate the Grid: Using your docking software (e.g., Glide's Receptor Grid Generation, AutoGrid for AutoDock), generate the grid file. This file maps the properties of the binding site and will be used as the input for docking.

Protocol 4: A Self-Validating System - Redocking

This is the single most important step for ensuring your protocol is trustworthy.

Causality: Before you can trust how your docking protocol predicts the pose of a new molecule, you must prove it can accurately reproduce the pose of a known molecule. Failure to reproduce the known binding mode indicates a flawed setup (e.g., incorrect protein preparation, poorly defined binding site).

Step-by-Step Methodology:

  • Prepare the Native Ligand: Take the original co-crystallized ligand that was removed during protein preparation (Protocol 1, Step 2). Prepare it using the same method as your thiazole library (Protocol 2).

  • Dock the Native Ligand: Using the prepared protein and the generated grid, dock the prepared native ligand back into the binding site.

  • Calculate the RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Assess Success: An RMSD value of less than 2.0 Å is considered a successful validation.[16][17] It confirms that your docking protocol has the ability to find the experimentally observed binding mode. If the RMSD is > 2.0 Å, you must troubleshoot your preparation and grid generation steps before proceeding.

Protocol 5: Docking the Thiazole Derivatives

Once the protocol is validated, you can proceed with docking your library of novel compounds.

Software Selection: The choice of software depends on the desired balance of speed and accuracy.

SoftwareTypical Use CaseScoring MethodKey Advantage
AutoDock Vina Academic research, large-scale virtual screeningEmpirical + Machine Learning-basedFree, open-source, fast, and widely used.[15]
Schrödinger Glide Commercial drug discovery, high-accuracy needsEmpirical (GlideScore, Emodel)Excellent accuracy, especially in XP mode; integrated workflow.[18]
GOLD Situations requiring explicit water modeling or metal interactionsForce-field based (ChemScore, GoldScore)Highly configurable, excels at handling protein flexibility.

Step-by-Step Methodology (using Glide as an example):

  • Select Docking Precision: Choose the appropriate mode. For an initial screen, Standard Precision (SP) offers a good balance of speed and accuracy. For lead optimization, Extra Precision (XP) is recommended for its more rigorous sampling and scoring.[18]

  • Load Inputs: Specify the prepared receptor grid file and the file containing your prepared thiazole ligands.

  • Set Constraints (Optional): If you know that a specific interaction is essential (e.g., a hydrogen bond to the kinase hinge region), you can apply a positional constraint to ensure the docked poses satisfy this requirement.

  • Run the Docking Job: Execute the calculation. The software will systematically evaluate thousands to millions of possible poses for each ligand and score them.

Part III: The Analysis Phase: From Data to Discovery

The output of a docking run is a wealth of data. The final phase involves interpreting these results to prioritize the most promising compounds.

Protocol 6: Post-Docking Analysis and Hit Prioritization

Causality: A low docking score is a good indicator, but it is not sufficient on its own. A credible binding pose must also exhibit chemically sensible interactions with key residues in the active site. Visual inspection is non-negotiable.[16]

Step-by-Step Methodology:

  • Rank by Docking Score: The primary metric for ranking your compounds is the docking score (e.g., GlideScore, Vina binding affinity in kcal/mol).[19] More negative scores typically indicate stronger predicted binding affinity.

  • Visual Inspection of Top Poses: For the top-ranked compounds (e.g., the top 5-10%), visually inspect their binding poses in a molecular viewer.[20]

    • Key Kinase Interactions: Look for the hallmark interactions of Type I kinase inhibitors. Does your thiazole derivative form one or more hydrogen bonds with the "hinge region" of the kinase? This is often a critical anchor point.

    • Other Interactions: Identify other favorable interactions, such as:

      • Hydrophobic contacts: Interactions with nonpolar residues.

      • Pi-pi stacking: Aromatic ring interactions.

      • Salt bridges: Interactions between charged groups.

    • Steric Clashes: Ensure there are no significant steric clashes with the protein.

  • Pose Clustering Analysis: Docking algorithms often generate multiple output poses for each ligand. These are typically clustered based on RMSD. The most promising candidate pose is usually the one with the lowest energy in the most populated cluster, as this suggests the conformation is frequently and favorably found.

  • Compare to Known Inhibitors: If possible, dock a known, potent inhibitor of your target kinase alongside your library. The interactions made by this reference compound can serve as a benchmark for what constitutes a productive binding mode.[21]

  • Prioritize for Synthesis/Screening: Synthesize a final priority list based on a holistic assessment:

    • Primary Filter: Favorable docking score.

    • Secondary Filter: Chemically reasonable binding pose with key interactions observed.

    • Tertiary Filter: Properties like synthetic accessibility and predicted ADMET properties (using tools like QikProp).[22]

Beyond Docking: Next Steps

While powerful, molecular docking is a simplified model.[23] For high-priority hits, consider more computationally intensive methods to further validate your findings:

  • Molecular Dynamics (MD) Simulations: Simulating the protein-ligand complex in a dynamic, solvated environment to assess the stability of the binding pose over time.[23]

  • Binding Free Energy Calculations (MM/GBSA or FEP): More accurate methods for re-scoring docking poses and estimating binding free energy.

By following this rigorous, self-validating protocol, researchers can leverage molecular docking to its full potential, accelerating the identification and optimization of novel thiazole-based protein kinase inhibitors.

References

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritiz
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).
  • Protein-ligand docking. (2019). Galaxy Training.
  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021). YouTube.
  • Docking and scoring. Schrödinger.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central.
  • Molecular docking proteins preparation. (2019).
  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube.
  • Protein Prepar
  • How to interprete and analyze molecular docking results?. (2024).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Protein Protein Docking Using Schrodinger Software | Antigen Antibody Docking |Step-by-Step Tutorial. (2025). YouTube.
  • Post Docking Analysis Simplified. Common Mistakes Corrected. (2025). YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • Post Docking Analysis using PyRx and Discovery Studio. (2023). YouTube.
  • Ligand chemical diversity can affect its binding to receptors. NIH HPC.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube.
  • Protein-Ligand Docking. University of Cambridge.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). PMC - PubMed Central.
  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research.
  • Need help with molecular docking results interpret

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Preparation of stock solutions of thiazole compounds in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Stock Solutions of Thiazole Compounds in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical First Step in Discovery

Thiazole rings are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and promising therapeutic candidates.[1] Their versatile biological activities make them frequent subjects of investigation in drug discovery pipelines.[2] The journey from a powdered compound to reliable biological data begins with a crucial, and often underestimated, step: the preparation of an accurate and stable stock solution.

Dimethyl sulfoxide (DMSO) is the preeminent solvent for this task, celebrated for its remarkable ability to dissolve a wide array of organic molecules.[3] However, its utility is shadowed by potential pitfalls, including compound instability, the hygroscopic nature of DMSO, and its own biological activity at higher concentrations.[4][5][6] This is particularly pertinent for certain thiazole derivatives, which can exhibit unexpected instability in DMSO, leading to misleading experimental outcomes.[4]

This document serves as an in-depth guide to navigating the complexities of preparing thiazole compound stock solutions in DMSO. As Senior Application Scientists, we move beyond simple instructions to explain the causality behind each procedural choice, empowering you to generate reliable and reproducible results. Our protocols are designed as self-validating systems, incorporating best practices to ensure the integrity of your valuable compounds.

Part 1: Foundational Knowledge & Critical Considerations

The Thiazole Moiety: A Double-Edged Sword

The reactivity of the thiazole ring, which contributes to its medicinal properties, can also be a source of instability. Certain substitution patterns, particularly on 2-aminothiazoles, can render the compound susceptible to degradation in DMSO, even at room temperature.[4] This degradation can generate new chemical entities with their own biological activities, confounding screening results. A 2017 study published in Chemistry – A European Journal detailed a case where a 2-aminothiazole decomposed in a DMSO stock solution at room temperature, with the degradation products, not the parent compound, being responsible for the observed antimalarial activity.[4] This underscores the absolute necessity of proper handling and storage. Furthermore, some thiazole derivatives can undergo photo-degradation, a process that may be influenced by the solvent environment.[7]

DMSO: More Than Just a Solvent

While an excellent solvent, DMSO is not inert. Its quality and handling are paramount.

  • Purity: Always use high-purity, anhydrous DMSO (≥99.9%). Lower grades may contain impurities that can react with your compound or interfere with biological assays.

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[8] This absorbed water can significantly decrease the solubility of compounds and promote precipitation, especially after freeze-thaw cycles.[5]

  • Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5%-1%.[9] It is crucial to maintain the final concentration of DMSO in your experimental system as low as possible and to always include a vehicle control (media or buffer with the same final DMSO concentration) to account for any solvent-induced effects.[6][9]

Pre-dissolution Checklist: Setting the Stage for Success

Before weighing your compound, a few preparatory steps can prevent significant issues.

  • Verify Compound Identity & Purity: Ensure you are starting with a high-quality, well-characterized compound. Impurities can affect solubility and biological activity.

  • Consult the Certificate of Analysis (CoA): The CoA often provides solubility information and specific storage recommendations.

  • Pre-warm DMSO (if frozen): DMSO freezes near room temperature (18.5°C).[10] If frozen, it can be gently warmed to approximately 30°C to re-melt without affecting its performance.[10] Ensure it returns to room temperature before use.

Part 2: Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a standard 10 mM stock solution.

Materials:

  • Thiazole compound

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube with a secure cap

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass of Compound (g) / Molecular Weight of Compound ( g/mol )] / 0.010 (mol/L)

    • Example: For 5 mg of a compound with a molecular weight of 350 g/mol :

      • Volume (L) = (0.005 g / 350 g/mol ) / 0.010 mol/L = 0.00143 L

      • Volume (µL) = 1430 µL

  • Weighing: Carefully weigh the desired amount of the thiazole compound directly into the sterile vial. This minimizes transfer loss.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.

    • Cap the vial securely and vortex gently for 1-2 minutes until the compound is fully dissolved.[11] Visually inspect against a light source to ensure no solid particles remain.

  • Assisted Solubilization (if necessary):

    • If the compound does not dissolve completely with vortexing, place the vial in a bath sonicator for 5-10 minutes.[11]

    • Gentle warming in a 37°C water bath can also be effective, but use with caution as heat can degrade some compounds.[11]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled polypropylene tubes.

    • This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[5][9]

    • Store the aliquots at the recommended temperature (see Table 2).

Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a DMSO stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage Calc Calculate required DMSO volume Weigh Weigh compound into sterile vial Calc->Weigh Add_DMSO Add anhydrous DMSO to compound Weigh->Add_DMSO Vortex Vortex gently (1-2 min) Add_DMSO->Vortex Inspect Visually inspect for particles Vortex->Inspect Aliquot Aliquot into single-use polypropylene tubes Inspect->Aliquot Fully Dissolved Troubleshoot Troubleshoot Solubility Inspect->Troubleshoot Particles Remain Store Store at -20°C or -80°C Aliquot->Store Troubleshoot->Vortex Sonicate or Warm Gently

Caption: Standard workflow for preparing thiazole compound stock solutions in DMSO.

Part 3: Troubleshooting and Quality Control

Even with careful planning, solubility issues can arise. The following provides guidance on common problems.

Troubleshooting Common Solubility Issues
Problem Potential Cause Recommended Solution Causality & Rationale
Compound won't dissolve Insufficient solvent energySonicate in a water bath for 10-15 minutes.[11]Sonication uses ultrasonic waves to create cavitation, providing localized energy to break up compound lattices and facilitate dissolution without significant heat.
High crystal lattice energyWarm gently to 37°C. Caution: Monitor for degradation.[11]Increasing thermal energy can help overcome the energy barrier of the crystal lattice. However, heat can also accelerate chemical degradation.
Concentration too highPrepare a new, more dilute stock solution (e.g., 5 mM or 1 mM).The desired concentration may exceed the compound's solubility limit in DMSO.
Precipitation upon dilution Compound is "crashing out" in aqueous solutionPerform a stepwise (serial) dilution.[9]Rapidly changing the solvent environment from 100% DMSO to a highly aqueous buffer can cause poorly soluble compounds to precipitate. A gradual change allows for better solvation.
Poor aqueous solubilityConsider using a co-solvent in the final dilution step (e.g., Tween 80, PEG400).[6]Surfactants and co-solvents can help maintain the compound's solubility in the final aqueous medium. This requires careful validation for assay compatibility.
Decision Tree for Solubility Issues

G Start Compound Insoluble After Vortexing Sonicate Sonicate for 10-15 min? Start->Sonicate Warm Warm gently (e.g., 37°C)? Sonicate->Warm No Success Solution Clear: Aliquot & Store Sonicate->Success Yes Lower_C Prepare a more dilute stock? Warm->Lower_C No Warm->Success Yes Lower_C->Success Yes Fail Insoluble: Consider alternative solvent Lower_C->Fail No

Caption: A decision-making workflow for addressing compound solubility challenges.

Part 4: Storage and Stability - Preserving Compound Integrity

Proper storage is not a passive step; it is an active measure to prevent degradation and ensure the validity of future experiments.

Key Principles of Storage
  • Avoid Room Temperature: As demonstrated with 2-aminothiazoles, storage at room temperature can lead to significant decomposition in a matter of days.[4]

  • Minimize Freeze-Thaw Cycles: This is a primary cause of compound precipitation.[5] Water absorbed by DMSO can be expelled during freezing, and upon thawing, this water reduces the overall solvency, causing the compound to fall out of solution.[5] Aliquoting is the best defense.

  • Use Appropriate Containers: Polypropylene tubes are generally preferred for long-term storage at low temperatures. Use amber vials if your compound is light-sensitive.

Recommended Storage Conditions
Storage Duration Temperature Rationale & Key Considerations
Short-term (1-4 weeks) -20°CSufficient for most compounds to prevent significant degradation. A study on a specific 2-aminothiazole showed minimal decomposition in DMSO at -20°C over two months.[4]
Long-term (>1 month) -80°CRecommended for preserving the integrity of the stock solution over extended periods.[9] It is advisable to re-qualify the solution if stored for more than a month at -20°C or six months at -80°C.[9]
Working Dilutions Prepare FreshDilutions of the stock solution in aqueous media should be prepared fresh for each experiment and not stored.[12]

References

  • Klieber, S., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemistrySelect, 2(16), 4415-4419. Retrieved from [Link]

  • Lipinski, C. (2006). Samples in DMSO: What an end user needs to know. Presentation at LRIG, New Jersey. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. Reddit. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Ziath. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. Retrieved from [Link]

  • Jia, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 953-959. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Washington State University. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). WSU IACUC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. Carewell Pharma. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. Retrieved from [Link]

  • PubMed. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. ResearchGate. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Precipitation of Thiazole Compounds in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the precipitation of thiazole-containing compounds in cell culture media. Our goal is to equip you with the scientific understanding and practical techniques necessary to ensure the stability and solubility of your compounds, leading to more reliable and reproducible experimental outcomes.

Introduction: The Thiazole Solubility Challenge

Thiazole is a versatile heterocyclic scaffold integral to numerous FDA-approved drugs and novel therapeutic candidates due to its wide range of biological activities.[1][2] The aromatic thiazole ring, composed of sulfur and nitrogen atoms, allows for diverse chemical modifications.[3][4] However, this structural diversity also means that the physicochemical properties, particularly aqueous solubility, can vary dramatically between different thiazole derivatives.

Many thiazole-based compounds are hydrophobic, exhibiting poor solubility in the aqueous environment of cell culture media.[1][5] This often leads to precipitation, a critical issue that can invalidate experimental results by reducing the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with thiazole compounds.

Q1: Why did my thiazole compound precipitate immediately after I added its DMSO stock to my cell culture medium?

This is the most common precipitation issue and is typically caused by one of two factors:

  • "Solvent Shock": Your compound is highly soluble in the organic solvent (like DMSO) but poorly soluble in the aqueous medium. When the concentrated stock is added directly to the medium, the rapid change in solvent polarity causes the compound to crash out of solution before it can disperse.[6]

  • Exceeding Aqueous Solubility: The final concentration you are trying to achieve is simply higher than the compound's maximum solubility in the specific cell culture medium, regardless of the addition method.[7][8]

Q2: My compound solution looked fine initially, but I saw a precipitate after incubating it for a few hours/days. What happened?

Precipitation that develops over time points to issues with compound stability or interactions within the complex culture environment.

  • Temperature Effects: Some compounds are less soluble at the incubation temperature of 37°C than at room temperature or 4°C where the media is stored.[7][9]

  • pH Instability: Cellular metabolism can gradually alter the pH of the culture medium.[7] The solubility of many thiazole derivatives is pH-dependent, and a shift in pH can cause a previously soluble compound to precipitate.[8][10][11]

  • Interaction with Media Components: The compound may slowly bind to proteins in fetal bovine serum (FBS) or other media components, forming insoluble complexes over time.[7]

  • Compound Degradation: The compound may not be stable in the culture medium at 37°C, and the precipitate could be a degradation product.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with ideally ≤0.1% recommended to avoid solvent-induced artifacts or cytotoxicity.[8][12][13] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) and assessing viability.

Q4: Can I use a different solvent for my stock solution?

While DMSO is the most common solvent due to its high solubilizing power, other options exist.[14] Ethanol can be used for some compounds. For compounds with ionizable groups, acidic or basic aqueous solutions (e.g., 1N HCl or 1N NaOH) can be used to create a salt form, which is often more water-soluble, before further dilution.[15] However, you must neutralize the pH before adding it to the cells and account for the final salt concentration. Always verify solvent compatibility with your specific compound and cell line.

In-Depth Troubleshooting Guide

When precipitation occurs, a systematic approach is key to identifying and solving the problem. Use the following guide to diagnose the issue based on your observations.

Problem 1: Precipitate Forms Immediately Upon Dilution

This indicates a classic solubility or dilution technique issue.

Potential Cause Troubleshooting Steps & Scientific Rationale
Exceeding Maximum Solubility 1. Determine Maximum Solubility: Before conducting your main experiment, perform a solubility test. Prepare serial dilutions of your compound in your specific cell culture medium (including serum, if used) and incubate for at least 2 hours at 37°C. The highest concentration that remains clear is your working maximum.[7] 2. Reduce Final Concentration: If precipitation occurs at your desired concentration, the most straightforward solution is to lower it to within the determined soluble range.[7]
"Solvent Shock" 1. Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the compound stock. This can improve the solubility kinetics.[6] 2. Optimize Addition Method: Add the stock solution dropwise into the vortex of the medium while gently swirling or vortexing. This ensures rapid dispersion and prevents localized high concentrations.[6] 3. Use a Lower Stock Concentration: A more dilute stock solution means you add a larger volume, which can facilitate better mixing into the aqueous medium. However, be mindful of the final DMSO concentration.[14] 4. Perform Stepwise Dilution: Create an intermediate dilution of your DMSO stock in a small volume of medium before adding it to the final, larger volume. This gradual change in solvent polarity can prevent the compound from crashing out.[6][8]
Poor Quality Solvent 1. Use High-Purity, Anhydrous DMSO: Water contamination in DMSO significantly reduces its solubilizing capacity for hydrophobic compounds. Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO.[6]
Problem 2: Precipitate Forms Gradually During Incubation

This suggests an instability or interaction issue within the culture environment.

Potential Cause Troubleshooting Steps & Scientific Rationale
pH-Dependent Solubility 1. Monitor Media pH: Check the pH of your culture medium at the end of the incubation period. A significant drop (often indicated by the phenol red indicator turning yellow) suggests metabolic acidification. 2. Use a Buffered Medium: Consider using a medium with a more robust buffering system, such as HEPES, if your cells can tolerate it. 3. Test pH vs. Solubility: If possible, test your compound's solubility in buffers at slightly different pH values (e.g., 7.0, 7.4, 7.8) to understand its pH-solubility profile.[8] This can inform media choices.
Interaction with Serum Proteins 1. Reduce Serum Concentration: Try performing the experiment with a lower percentage of FBS. 2. Use Serum-Free Medium: If your cell line can be maintained in it, switching to a serum-free medium can eliminate this variable.[7] 3. Add Compound to Serum-Free Media First: Pre-mix the compound in serum-free basal media before adding the serum. This allows the compound to disperse before encountering high concentrations of proteins.
Thermal Instability 1. Check Compound Stability Data: Review the supplier's technical data sheet for information on the compound's stability at 37°C. 2. Minimize Time at 37°C: If stability is a concern, design your experiment to have the shortest possible incubation time. Refresh the media with a freshly prepared compound solution for longer experiments.
Media Evaporation 1. Ensure Proper Humidification: Check that the incubator's water pan is full and the humidity is maintained at >95%. 2. Seal Cultureware: Use sealing tape (for plates) or ensure flask caps are properly tightened to minimize evaporation, especially during long-term cultures.[9]
Visualizing the Problem: Factors and Workflow

To better understand the interplay of factors leading to precipitation and the logical flow of troubleshooting, refer to the diagrams below.

cluster_factors Contributing Factors Precipitation Thiazole Compound Precipitation Compound Compound Properties (e.g., LogP, pKa) Compound->Precipitation Stock Stock Solution (Solvent, Concentration) Stock->Precipitation Media Culture Medium (pH, Serum, Components) Media->Precipitation Handling Handling Technique (Dilution, Temperature) Handling->Precipitation

Caption: Key factors influencing thiazole compound precipitation in cell culture.

Start Precipitation Observed When When did it occur? Start->When Immediate Immediately upon dilution When->Immediate Immediately Delayed Over time during incubation When->Delayed Over Time Action1 Troubleshoot Dilution Technique: - Pre-warm media - Add dropwise while mixing - Stepwise dilution Immediate->Action1 Action2 Verify Solubility Limit: - Perform solubility test - Lower final concentration Immediate->Action2 Action3 Investigate Stability: - Check media pH - Test serum interaction - Check thermal stability Delayed->Action3

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling of bromothiazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this important class of heteroaromatic compounds. Thiazole moieties are critical pharmacophores in numerous approved drugs, and the Suzuki coupling is a premier method for their elaboration.[1]

However, the unique electronic nature of the thiazole ring presents specific challenges not always encountered with simple aryl bromides. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Core Principles: Why Bromothiazoles Can Be Tricky

Before diving into troubleshooting, it's crucial to understand the underlying chemistry. The Suzuki reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole. This is often the rate-determining step.[2] The electron density at the carbon center is critical; electron-rich systems can make this step more challenging.[3]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.[4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][5]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdi R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->pdi Oxidative Addition r1r2 Product (R¹-R²) pdii R¹-Pd(II)L₂(R²) (Transmetalation Complex) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination r1x Bromothiazole (R¹-X) r2by2 Boronic Acid/Ester (R²-B(OR)₂) base Base (e.g., CO₃²⁻) Troubleshooting_Workflow cluster_optimization Optimization Strategy start Reaction Failure (Low/No Yield) check_basics Verify Basics: - Inert Atmosphere - Reagent Quality - Temperature start->check_basics catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃ + SPhos) check_basics->catalyst Basics OK base_solvent Optimize Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) catalyst->base_solvent temp_conc Adjust Temperature & Concentration base_solvent->temp_conc side_products Side Products Observed? temp_conc->side_products protodebromination Protodebromination? - Use Anhydrous Solvent - Change Base side_products->protodebromination Yes (Debrominated SM) homocoupling Homocoupling? - Use Pinacol Ester - Milder Base (KF) side_products->homocoupling Yes (Boronic Dimer) success Successful Reaction side_products->success No / Minor protodebromination->catalyst Re-optimize homocoupling->catalyst Re-optimize

Caption: A systematic workflow for troubleshooting failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q: How important is the water content in my reaction? A: It is critically important and depends on your chosen system. For reactions with inorganic bases like K₂CO₃, a small amount of water is often necessary to dissolve the base and activate the boronic acid. [6]However, too much water can promote unwanted side reactions like protodeborylation. If you are aiming for anhydrous conditions, even trace amounts of water can be detrimental. The key is consistency.

Q: My bromothiazole has other functional groups. Will they interfere? A: The Suzuki coupling is renowned for its excellent functional group tolerance. [7]Groups like esters, ketones, amines, and phenols are generally well-tolerated. [7]However, acidic protons (from phenols, carboxylic acids) will be deprotonated by the base, so ensure you use a sufficient excess of base to account for this.

Q: I have a novel bromothiazole. What is a reliable set of starting conditions for a screening reaction? A: For a completely new substrate, start with a robust, general-purpose system known to work for challenging couplings.

  • Bromothiazole: 1.0 eq

  • Arylboronic Acid: 1.2 eq

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (4.4 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (5:1 mixture)

  • Temperature: 80-100 °C

  • Time: Monitor by TLC/LCMS over 12-24 hours.

General Experimental Protocol for Condition Screening

This protocol outlines a standard procedure for setting up a Suzuki-Miyaura coupling reaction for a bromothiazole derivative.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromothiazole (0.5 mmol, 1.0 eq), the boronic acid or ester (0.6 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.022 mmol, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial. Note: If using a pre-formed catalyst like Pd(PPh₃)₄, it can be added directly as a solid.

  • Inerting: Seal the vial with a septum cap. Evacuate the atmosphere by connecting it to a vacuum line and then backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., 5 mL of a 5:1 Dioxane:Water mixture) via syringe.

  • Reaction: Place the vial in a preheated heating block set to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE, 12(12), e0189245. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda, A. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. ResearchGate. [Link]

  • Wilson, Z. E., et al. (2021). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. RSC Advances, 11(17), 10159-10166. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

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Technical Support Center: Overcoming Resistance to Thiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based anticancer agents. This guide is designed to provide expert insights and practical troubleshooting for the common challenge of drug resistance. The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted therapies.[1][2] However, both intrinsic and acquired resistance can limit their clinical efficacy. This resource provides in-depth, evidence-based answers and protocols to help you navigate these experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) on Resistance Mechanisms

This section addresses the fundamental "why" behind resistance. Understanding the underlying molecular mechanisms is the first step in designing experiments to overcome them.

Q1: My cancer cell line shows increasing resistance to our lead thiazole-based kinase inhibitor. What are the most common mechanisms for this?

A1: This is a frequent challenge. Resistance to kinase inhibitors, including many thiazole-based drugs like Dasatinib, often arises from the reactivation of the target pathway or activation of parallel "bypass" pathways.[3][4]

  • Reactivation of the Target Pathway: Cancer cells can acquire secondary mutations in the target kinase, preventing the inhibitor from binding effectively. Another common mechanism is the amplification of the gene encoding the target kinase, leading to such high protein levels that the inhibitor is overwhelmed.[5][6]

  • Bypass Signaling Activation: This is a critical mechanism to investigate. Cells can adapt by upregulating alternative survival pathways to compensate for the inhibited one. For thiazole-based agents targeting pathways like BRAF/MEK, a common escape route is the activation of the PI3K/Akt/mTOR pathway.[3][7][8] This pathway can promote cell survival and proliferation independently of the targeted kinase.

  • Stromal Cell Interactions: Don't overlook the tumor microenvironment. Stromal cells can secrete growth factors, like hepatocyte growth factor (HGF), which activate receptor tyrosine kinases (e.g., c-MET) on the cancer cell surface, thereby turning on alternative survival signals.[5]

Q2: We are working with a thiazole-based BH3 mimetic designed to inhibit Bcl-2. Why are we seeing incomplete apoptosis and emerging resistance?

A2: While thiazole derivatives can effectively inhibit anti-apoptotic proteins like Bcl-2, resistance is common and typically involves the broader Bcl-2 family.[9][10][11]

  • Upregulation of Other Anti-Apoptotic Proteins: The Bcl-2 family has several anti-apoptotic members, including Bcl-xL and Mcl-1.[12] A key mechanism of resistance to a Bcl-2-specific inhibitor (like Venetoclax, which shares mechanistic principles with some thiazole agents) is the compensatory upregulation of Mcl-1 or Bcl-xL.[12][13] These proteins can then sequester pro-apoptotic proteins (like BIM), preventing the initiation of apoptosis.

  • Loss of Pro-Apoptotic Effectors: For apoptosis to occur, the "executioner" proteins BAX and BAK must be activated. In some resistant clones, BAX expression is completely lost, removing a critical component of the apoptotic machinery.[14]

  • Mutations in Bcl-2: Although less common, mutations can arise in the BH3-binding groove of the Bcl-2 protein itself, preventing the drug from binding effectively.[15]

Q3: Our compound is a thiazole-based microtubule stabilizer, similar to Ixabepilone. What should we investigate as the primary cause of resistance?

A3: Resistance to microtubule-targeting agents is multifactorial. While these agents are designed to overcome some common resistance mechanisms, cells can still adapt.

  • Tubulin Isotype Expression: The expression of different tubulin isotypes, particularly βIII-tubulin, is a well-documented mechanism of resistance.[16] Overexpression of βIII-tubulin can alter microtubule dynamics in a way that makes them less sensitive to the stabilizing effects of the drug.[17]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a classic mechanism of multi-drug resistance.[17][18] These pumps actively transport the drug out of the cell, lowering the intracellular concentration below its effective threshold. While some agents like ixabepilone are designed to be poor substrates for these pumps, it should not be ruled out without investigation.[18]

Section 2: Troubleshooting Experimental Assays

Here, we address specific experimental problems and provide actionable solutions to ensure your data is robust and reliable.

Q4: My IC50 values for my thiazole agent are inconsistent between experiments. What are the likely causes?

A4: IC50 variability is a common issue that can often be resolved by standardizing your experimental parameters.

  • Causality: Cell viability assays are sensitive to initial cell density, growth phase, and incubation time. Inconsistent seeding density is the most frequent cause of variability. Cells that are too sparse may grow slowly, while overly dense cultures can enter senescence, both of which affect drug response.[19] The duration of drug exposure is also critical; a cytostatic agent may require a longer timepoint to show its effect compared to a cytotoxic one.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Always perform a cell count using a hemocytometer or automated counter. Never estimate based on flask confluence. Determine the optimal seeding density for your specific cell line and assay duration (e.g., 24, 48, 72 hours) to ensure cells remain in the exponential growth phase throughout the experiment.

    • Control Drug Concentration Range: Ensure your drug dilution series brackets the expected IC50 value, with at least 2-3 points on the upper and lower plateaus of the dose-response curve.[19]

    • Monitor Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Check Reagent Stability: Ensure your thiazole compound is properly stored and that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells.

ParameterRecommendationRationale
Cell Seeding Density Optimize for exponential growth over assay duration.Ensures consistent growth rate and metabolic activity.
Drug Exposure Time Test multiple time points (e.g., 48h, 72h).Different compounds have different kinetics of action.
Cell Passage Number Use cells < passage 20 (cell line dependent).Minimizes genetic and phenotypic drift.
Vehicle Control Maintain consistent final DMSO concentration (<0.5%).High solvent concentrations can be toxic and confound results.
Q5: I've confirmed resistance via IC50 shift, but my Western blots don't show reactivation of the expected signaling pathway. What's next?

A5: This is an excellent example of why a multi-pronged approach is necessary. If the primary "suspect" pathway isn't reactivated, it's time to broaden the investigation.

  • Causality: Resistance is not always driven by the reactivation of the primary target pathway. As discussed in Q1 and Q2, cells can activate parallel bypass pathways or utilize non-signaling mechanisms like drug efflux or target modification.

  • Troubleshooting Workflow:

    • Investigate Parallel Pathways: If you are inhibiting the MAPK pathway, the next logical step is to probe the key nodes of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6).[8] This is a very common bypass mechanism.

    • Check for Drug Efflux: Use a fluorescent dye substrate for P-gp (like Rhodamine 123) with and without a known P-gp inhibitor (like Verapamil). If the resistant cells retain less dye than the parental cells, and this is reversed by the inhibitor, it strongly suggests efflux pump activity.

    • Assess Apoptosis Machinery: If your agent is designed to induce apoptosis, check the expression levels of key Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, BIM, BAX) in your resistant vs. parental cells. A shift in the ratio of anti- to pro-apoptotic proteins can confer resistance.[12]

    • Sequence the Target Gene: If feasible, sequence the drug-binding domain of the target protein in your resistant cells to check for mutations that could prevent drug binding.

Section 3: Key Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for investigating and overcoming resistance.

Workflow 1: Confirming and Characterizing Resistance

This workflow outlines the process from initial observation to mechanistic insight.

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Overcoming Resistance A Observe Decreased Efficacy (e.g., in long-term culture) B Protocol 1: Generate Resistant Cell Line A->B C Protocol 2: Determine IC50 Shift (Dose-Response Assay) B->C D Protocol 3: Probe Signaling Pathways (Western Blot for p-Akt, p-ERK, etc.) C->D Resistance Confirmed G Hypothesize Combination Strategy (e.g., Target Inhibitor + PI3K Inhibitor) D->G Mechanism Identified E Investigate Apoptotic Machinery (Bcl-2 family protein expression) E->G F Assess Drug Efflux & Target Mutations F->G H Protocol 4: Test Synergy (Combination Index Assay) G->H G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MAPK Pathway MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation1 Proliferation/ Survival ERK->Proliferation1 AKT Akt PI3K->AKT Bypass Pathway mTOR mTOR AKT->mTOR Proliferation2 Proliferation/ Survival mTOR->Proliferation2 Thiazole_BRAFi Thiazole-Based BRAF Inhibitor Thiazole_BRAFi->BRAF PI3Ki PI3K Inhibitor (Combination Therapy) PI3Ki->PI3K

Caption: Common bypass mechanism involving PI3K/Akt pathway activation.

References

  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link] [20]2. Various Authors. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. [Link] [21]3. Various Authors. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link] [4][22]4. Various Authors. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link] [23]5. Various Authors. (n.d.). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PubMed Central. [Link] [9]6. Various Authors. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link] [19]7. Various Authors. (n.d.). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. PubMed Central. [Link] [3]8. Various Authors. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link] [7][24]9. Various Authors. (n.d.). New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents. PubMed Central. [Link] [10]10. Choudhary, G. S., et al. (2015). MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies. Cell Death & Disease. [Link] [12]11. Gaspar, N., et al. (2009). Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells. PubMed Central. [Link] [25]12. Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link] [1]13. Ganguly, A., et al. (2015). Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype. Cancer Chemotherapy and Pharmacology. [Link] [16]14. Various Authors. (n.d.). Thiazole derivative Bcl-2 family inhibitor. ResearchGate. [Link] [11]15. Chiron, D., et al. (2017). Resistance Mechanisms Underlying Venetoclax Resistance in Mantle Cell Lymphoma. Blood. [Link] [13]16. Johnson, D. B., et al. (2014). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research. [Link] [5]17. Bristol-Myers Squibb. (2016). IXEMPRA® (ixabepilone) Prescribing Information. [Link] [17]18. Various Authors. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central. [Link] [26]19. Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link] [27]20. Various Authors. (n.d.). Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer. OncoLink. [Link] [28]21. Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link] [2]22. National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer. [Link] [29]23. Various Authors. (2022). Mechanisms of venetoclax resistance and solutions. Frontiers in Oncology. [Link] [15]24. Various Authors. (n.d.). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology. [Link] [6]25. Gaspar, N., et al. (2009). Acquired Resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin) in Glioblastoma Cells. PubMed. [Link] [30]26. Bodo, J., et al. (2016). Acquired resistance to venetoclax (ABT-199) in t(14;18) positive lymphoma cells. Oncotarget. [Link] [31]27. Various Authors. (n.d.). A Perspective of PI3K/AKT/mTOR Pathway Inhibitors to Overcome Drug-resistance in Breast Cancer Therapy. PubMed. [Link] [8]28. Canary Oncoceutics. (n.d.). Mechanisms of Cancer Drug Resistance. [Link] [32]29. Vahdat, L. (2008). Ixabepilone: a novel antineoplastic agent with low susceptibility to multiple tumor resistance mechanisms. The Oncologist. [Link] [18]30. Tahir, S. K., et al. (2015). Mechanisms of resistance to ABT-199 in leukemia and lymphoma cell lines. Clinical Cancer Research. [Link] [14]31. Various Authors. (n.d.). Examples of anticancer drugs bearing thiazole derivatives. ResearchGate. [Link]

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Minimizing off-target effects of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-phenyl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, frequently identified in screening campaigns for novel therapeutics, particularly as kinase inhibitors and agents targeting various cellular pathways.[1][2] Your work with 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine places you at the forefront of discovery. However, the promise of any novel small molecule is intrinsically linked to its specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to misinterpretation of experimental data, toxicity, and ultimately, clinical failure.[3]

This guide provides a comprehensive, question-driven framework for proactively identifying, validating, and minimizing off-target effects. It is designed for researchers, scientists, and drug development professionals to ensure the data generated for this compound is robust, reproducible, and translatable.

Part 1: Foundational Knowledge & Initial Assessment (FAQs)

This section addresses the most common initial questions researchers face when beginning to characterize a novel thiazole-based compound.

Q1: I've synthesized 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and it shows activity in my phenotypic screen. What are its likely molecular targets?

A: While the precise target requires experimental validation, the 2-aminothiazole core is a well-established pharmacophore known to target the ATP-binding pockets of protein kinases.[1] Many clinically relevant kinase inhibitors, such as Dasatinib, incorporate this moiety. Therefore, it is highly probable that your compound's activity is mediated by the inhibition of one or more protein kinases. However, this scaffold has also been associated with other targets, such as S-methyl-5-thioadenosine phosphorylase, emphasizing the need for unbiased screening.[4][5]

Q2: Why is it critical to assess off-target effects early in my research?

A: Early and comprehensive off-target profiling is a cornerstone of rigorous drug discovery for three primary reasons:

  • Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions.[3][6] Identifying potential liabilities early allows for chemical modifications to design them out or terminate a compound with an unfavorable profile, saving significant time and resources.

  • Future Development: A well-characterized compound with a clean selectivity profile is a much stronger candidate for further preclinical and clinical development. Understanding the full spectrum of a compound's interactions is essential for predicting its behavior in vivo.

Q3: What is the first and most critical step to profile the selectivity of my compound?

A: The most logical and data-rich starting point is a broad, in vitro kinase selectivity panel. These assays measure the ability of your compound to inhibit the enzymatic activity of a large number of purified kinases. This provides a global view of your compound's selectivity across the kinome and is the fastest way to identify both the likely primary target(s) and the most potent off-targets.[7] Most kinase inhibitors are not perfectly selective; many inhibit between 10 and 100 kinases with varying potency.[7]

Part 2: Troubleshooting & Experimental Guides for Off-Target Profiling

This section provides a step-by-step workflow for identifying and validating off-target effects, complete with detailed protocols and the rationale behind each step.

Workflow for Comprehensive Off-Target Identification

Off-Target ID Workflow Figure 1. Proactive Off-Target Identification Workflow start Start: Active Compound Identified kinome_scan Step 1: In Vitro Kinome Scan (Broad Panel) start->kinome_scan Characterize Selectivity analyze_kinome Analyze Data: Identify On-Target(s) and Potential Off-Targets kinome_scan->analyze_kinome Generate Inhibition Data cetsa Step 2: Cellular Target Engagement (CETSA) analyze_kinome->cetsa Proceed with Hits analyze_cetsa Analyze Data: Confirm Cellular Binding & Validate Off-Targets cetsa->analyze_cetsa Measure Thermal Shifts proteomics Step 3: Unbiased Proteome-Wide Screen (Chemical Proteomics) analyze_cetsa->proteomics Need Broader Screen? end End: Comprehensive Target Profile analyze_cetsa->end Profile Sufficient analyze_proteomics Analyze Data: Identify Novel/Non-Kinase Off-Targets proteomics->analyze_proteomics Identify Binding Partners analyze_proteomics->end Finalize Profile

Caption: A logical workflow for moving from an active compound to a full off-target profile.

Step 1: Broad Kinome Profiling

Q: I need to run a kinase panel. What are my options and what do the results mean?

A: Several contract research organizations (CROs) offer high-quality kinase profiling services. The goal is to test your compound at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a large panel of kinases to see what percentage of their activity is inhibited.

Data Interpretation:

  • High Inhibition (>90%) at Low Concentration (e.g., 100 nM): These are your most potent hits and include your likely primary target(s) and most significant off-targets.

  • Moderate Inhibition (50-90%) at High Concentration (e.g., 1 µM): These are weaker off-targets but may still be biologically relevant, especially if the protein is highly expressed in your system.

  • Low Inhibition (<50%): Generally considered insignificant unless there is a specific reason to investigate further.

Table 1: Comparison of Commercial Kinase Profiling Services

Service ProviderAssay TechnologyPanel SizeKey Features
Promega NanoBRET™ Target Engagement~300 kinasesMeasures compound binding directly in live cells, accounting for cell permeability.[8]
Pharmaron Radiometric or Mobility Shift>560 kinasesOffers highly automated, cost-effective screening with rapid turnaround times.[9]
Cell Signaling Tech. KinomeView® ProfilingN/A (Antibody-based)Western blot-based service to observe changes in phosphorylation pathways.[10]
PamGene KinomePro™Multiplex peptide arraysMeasures functional kinase activity from cell/tissue lysates on peptide arrays.[11]

Note: This table is illustrative. Please consult provider websites for the most current information.

Step 2: Validating Target Engagement in a Cellular Environment

Q: My kinome scan identified 5 potent off-targets in addition to my presumed primary target. How do I confirm my compound actually binds to these proteins inside a cell?

A: An in vitro assay with a purified enzyme doesn't fully replicate the complex cellular environment.[8] The Cellular Thermal Shift Assay (CETSA) is the gold standard for validating target engagement in intact cells or cell lysates.[12][13]

The Causality of CETSA: The principle is based on ligand-induced thermal stabilization. When your compound binds to its target protein, it stabilizes the protein's structure. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, you can detect a "shift" to a higher melting temperature for target proteins when your compound is present.[12][14]

CETSA Principle Figure 2. The Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 No Drug (Control) cluster_1 With Drug P_unbound Target Protein Heat_A Apply Heat (T1) P_unbound->Heat_A P_denatured Denatured & Aggregated Protein Heat_A->P_denatured Result Result: More soluble protein is detected in the drug-treated sample at temperature T1, confirming target engagement. P_bound Target Protein + Drug Heat_B Apply Heat (T1) P_bound->Heat_B P_stable Protein Remains Soluble (Stabilized) Heat_B->P_stable

Caption: Ligand binding stabilizes proteins against heat-induced denaturation.

This protocol is more efficient than a full melt-curve for validating multiple targets. You heat all samples at a single, optimized temperature and vary the concentration of your compound.

  • Preparation:

    • Culture your cells of interest to ~80% confluency.

    • Harvest cells by scraping and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 5-10 x 10^7 cells/mL.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freeze followed by thawing at room temperature).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Compound Incubation:

    • Aliquot the cell lysate into PCR tubes.

    • Add your compound, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

    • Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Optimization Step: First, determine the optimal temperature (T_opt) for each target. This is a temperature that causes significant, but not complete, precipitation in the vehicle control. This is found by running a full temperature gradient (e.g., 40-70°C) on a control sample.

    • Place all tubes in a PCR machine and heat at the determined T_opt for 3 minutes, followed by cooling to 4°C for 3 minutes.[15]

  • Separation and Detection:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully transfer the supernatant (containing the soluble, stabilized proteins) to a new tube.

    • Analyze the amount of each target protein (your primary target and the potential off-targets) in the soluble fraction using Western Blot or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the soluble protein fraction versus the log of the compound concentration. A sigmoidal curve indicates dose-dependent stabilization, confirming cellular target engagement.

Step 3: Unbiased, Proteome-Wide Off-Target Identification

Q: CETSA confirmed my primary target is engaged in cells, but I'm concerned about non-kinase or unexpected off-targets. How can I search for these without knowing what they are?

A: For an unbiased, discovery-phase approach, chemical proteomics is the most powerful tool.[6] This method uses your compound as "bait" to capture its binding partners from the entire proteome, which are then identified by mass spectrometry (MS).

The Causality of Chemical Proteomics: The core principle is affinity purification. A modified version of your compound is immobilized on a solid support (like beads). When this is incubated with a cell lysate, proteins that bind to your compound will stick to the beads and can be "pulled down" and separated from the rest of the proteome. Comparing the proteins pulled down by your compound to those pulled down by control beads allows for the identification of specific interactors.[6][16]

  • Probe Synthesis: Synthesize an analogue of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine that contains a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization onto beads. Crucially, this modification must not disrupt the compound's primary biological activity.

  • Affinity Purification:

    • Immobilize the synthesized probe onto streptavidin (for biotin tags) or NHS-activated agarose beads.

    • Prepare a native cell lysate (as in the CETSA protocol).

    • Incubate the lysate with the compound-beads and a control (beads only). A competitive experiment, where free compound is also added to compete for binding, is highly recommended to identify specific binders.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Quantify the relative abundance of each protein in the compound pulldown vs. the control pulldown. Proteins significantly enriched in the compound sample are considered potential off-targets.

ChemProteomics Figure 3. Chemical Proteomics Workflow probe 1. Synthesize Immobilized Compound Probe lysate 2. Incubate with Native Cell Lysate probe->lysate wash 3. Wash Away Non-Specific Binders lysate->wash elute 4. Elute & Digest Bound Proteins wash->elute ms 5. Analyze by LC-MS/MS elute->ms analysis 6. Identify Enriched Proteins (Potential Off-Targets) ms->analysis

Caption: Using the compound as bait to identify binding partners from the proteome.

Part 3: Summary and Data Interpretation

Q: I have data from all these experiments. How do I put it all together to decide if my compound is selective enough?

A: The goal is to build a pyramid of evidence. No single experiment is definitive. A high-quality compound will show a clear and consistent pattern across multiple orthogonal assays.

Table 2: Integrated Data Interpretation Guide

AssayPositive Result for On-Target Positive Result for Off-Target Interpretation & Next Steps
Kinome Scan >95% inhibition at ≤100 nM>80% inhibition at ≤1 µMProvides a list of candidates. A large number of off-targets suggests poor selectivity.
CETSA Clear, dose-dependent thermal shift (ΔT > 2°C)A reproducible, dose-dependent thermal shift is observed.Confirms direct binding in a cellular context. Lack of a shift for a kinome hit suggests it's not a relevant cellular target.
Chemical Proteomics On-target is identified with high enrichment score.A protein is consistently and significantly enriched vs. controls.Unbiased discovery. Hits must be validated with an orthogonal method like CETSA.
Cellular Assays Phenotype observed in WT cells is lost in On-Target KO cells.Phenotype persists in On-Target KO cells but is lost in Off-Target KO cells.Functional validation. Use CRISPR to create knockout (KO) cell lines to link target engagement to a functional outcome.

A compound is considered to have a good selectivity profile if it is potent against its primary target and shows a significant window (ideally >100-fold) of lower potency against all identified off-targets in cellular engagement and functional assays.

References

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing.
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018). PeerJ. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). MDPI. [Link]

  • Off Target Effect. (2024). Massive Bio. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Taylor & Francis Online. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). SpringerLink. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. [Link]

  • Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • KinomePro - Functional Kinase Activity Profiling. (n.d.). PamGene. [Link]

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Validation & Comparative

A Comparative Analysis: The Investigational Thiazole Derivative 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine versus Doxorubicin in the Context of Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective therapeutics for breast cancer, a landscape currently dominated by established chemotherapeutic agents, the exploration of new chemical entities is paramount. This guide provides a comparative overview of the well-established anthracycline antibiotic, Doxorubicin, and the investigational compound, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, a member of the promising thiazole class of heterocyclic compounds. While Doxorubicin remains a cornerstone of breast cancer treatment, its clinical utility is often hampered by significant cardiotoxicity and the emergence of drug resistance. This necessitates the investigation of novel agents like 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine that may offer improved efficacy and a more favorable safety profile.

This document synthesizes available preclinical data, elucidates the distinct mechanisms of action, and provides detailed experimental protocols for the comparative evaluation of these two compounds in breast cancer cell lines. It is important to note that while extensive data exists for Doxorubicin, the specific experimental data for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine in breast cancer cell lines is not extensively available in the public domain. Therefore, this guide will draw upon data from structurally related thiazole derivatives to illustrate the potential of this chemical class, highlighting the need for further direct comparative studies.

Unveiling the Contenders: A Tale of Two Molecules

Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius var. caesius, has been a stalwart in oncology for decades. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair processes.[1] This ultimately leads to the induction of apoptosis and cell death in rapidly proliferating cancer cells.

In contrast, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine belongs to the thiazole family, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2] The precise mechanism of action for this specific derivative in breast cancer is not yet fully elucidated. However, studies on related 2-aminothiazole compounds suggest various potential mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[3] Some fluorophenyl-substituted thiazole derivatives have been investigated as potential aromatase inhibitors, a key target in hormone-receptor-positive breast cancers.[4][5][6]

Mechanistic Divergence: A Fork in the Road to Cell Death

The fundamental difference in the mode of action between Doxorubicin and the investigational thiazole derivative represents a critical aspect of this comparison.

Doxorubicin's Multi-pronged Assault:

Doxorubicin's cytotoxicity is multifaceted.[1] Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a physical obstruction that stalls the machinery of DNA replication and transcription. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.

  • Induction of Apoptosis: The DNA damage and oxidative stress induced by Doxorubicin trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Doxorubicin_Pathway Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition CellMembrane->DNA Mitochondria Mitochondria CellMembrane->Mitochondria DNAdamage DNA Strand Breaks & Damage TopoII->DNAdamage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Redox Cycling ROS->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis Triggers Thiazole_Pathway Thiazole 4-(4-fluorophenyl)-N-phenyl -1,3-thiazol-2-amine (and related derivatives) Kinases Protein Kinases (e.g., Aurora Kinase) Thiazole->Kinases Inhibition (Potential) Aromatase Aromatase Enzyme Thiazole->Aromatase Inhibition (Potential) ER Estrogen Receptor-α Thiazole->ER Modulation (Potential) Proliferation Cell Proliferation & Survival Kinases->Proliferation Inhibition Estrogen Estrogen Synthesis Aromatase->Estrogen Inhibition HormoneSignaling Hormone Signaling ER->HormoneSignaling Modulation Apoptosis Apoptosis Proliferation->Apoptosis Induction

Figure 2: Potential signaling pathways modulated by 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and related compounds.

Comparative Efficacy: A Look at the In Vitro Data

CompoundCell LineIC50 (µM)Reference
Doxorubicin MCF-70.04 - 1.0[7]
MDA-MB-2310.05 - 0.5[7]
SK-BR-3~0.1[7]
T47D~0.02[7]
Structurally Related Thiazole Derivatives
2-(4-aminophenyl)benzothiazole derivativeMCF-7Nanomolar range[8]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)MCF-7>25[7]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)MCF-7>25[7]

Note: The IC50 values for Doxorubicin can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data for thiazole derivatives are from different studies and for compounds that are not identical to 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. Direct comparison should be made with caution.

Experimental Protocols for Comparative Evaluation

To conduct a rigorous head-to-head comparison of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and Doxorubicin, a series of well-defined in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and Doxorubicin (typically from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

MTT_Assay_Workflow Start Start SeedCells Seed Breast Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Treat Treat with Compounds (Thiazole Derivative & Doxorubicin) Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate Cell Viability & IC50 Values Read->Analyze End End Analyze->End

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat breast cancer cells with the respective IC50 concentrations of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and Doxorubicin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (after cell permeabilization), is used to quantify the DNA content.

Protocol:

  • Cell Treatment: Treat breast cancer cells with the IC50 concentrations of the test compounds for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Summary and Future Directions

The comparison between the established chemotherapeutic Doxorubicin and the investigational compound 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine highlights the ongoing evolution of anticancer drug discovery. Doxorubicin, with its well-characterized but often harsh effects, sets a high bar for efficacy. The potential of the thiazole scaffold, as suggested by studies on related compounds, lies in the possibility of novel mechanisms of action that could circumvent Doxorubicin resistance and potentially offer a wider therapeutic window with reduced off-target toxicities.

The lack of direct comparative data for 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine underscores a critical gap in the literature. Future research should prioritize the head-to-head in vitro and in vivo evaluation of this specific compound against Doxorubicin in a panel of breast cancer cell lines representing different molecular subtypes (e.g., ER+, PR+, HER2+, triple-negative). Such studies, employing the standardized protocols outlined in this guide, will be instrumental in determining the true potential of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine as a future therapeutic agent for breast cancer.

References

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Bridging the Gap: A Comparative Guide to the In Silico and In Vitro Activity of 4-Aryl-N-Aryl-1,3-Thiazol-2-Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the synergistic application of computational and experimental methodologies is paramount. This guide provides a comprehensive comparison of the in silico and in vitro activities of a promising class of compounds: 4-aryl-N-aryl-1,3-thiazol-2-amines, with a particular focus on derivatives like 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. We will delve into the predictive power of computational models and their validation through rigorous laboratory-based assays, offering researchers, scientists, and drug development professionals a detailed perspective on this important chemical scaffold.

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic integration of in silico screening before in vitro testing allows for the rational design of more potent and selective drug candidates, saving valuable time and resources.

The In Silico Approach: Predicting Biological Potential

Computational, or in silico, studies provide a powerful lens through which we can predict the biological activity of novel compounds. These methods allow for the high-throughput screening of virtual libraries and the detailed analysis of potential drug-target interactions.

Molecular Docking: Unveiling Binding Affinities

A cornerstone of in silico drug design is molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a target protein. For the 4-phenylthiazol-2-amine scaffold, a significant body of research has focused on its potential as an anticancer agent, with the estrogen receptor-alpha (ER-α) being a key target in hormone-dependent breast cancers.[3]

In a representative study, various 4-phenylthiazol-2-amine derivatives were docked into the active site of ER-α. The results consistently demonstrated favorable binding energies, often superior to the standard-of-care drug, tamoxifen.[2] For instance, docking scores for some derivatives ranged from -6.658 to -8.911 kcal/mol, compared to -6.821 kcal/mol for tamoxifen.[2] These computational results strongly suggest that this class of compounds can effectively occupy the hydrophobic pocket of the ER-α active site, a critical step in inhibiting its function.[2]

ADMET Prediction: Assessing Drug-Likeness

Beyond target binding, in silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline. For 4-phenylthiazol-2-amine derivatives, ADMET profiling has generally indicated good oral bioavailability and adherence to Lipinski's rule of five, suggesting they possess drug-like characteristics.[4][5]

The In Vitro Validation: From Prediction to Experimental Confirmation

While in silico studies provide a strong theoretical foundation, in vitro assays are essential for validating these predictions and quantifying the biological activity of the compounds in a controlled laboratory setting.

Anticancer Activity: Cytotoxicity Screening

Building upon the promising in silico predictions against ER-α, numerous studies have evaluated the in vitro anticancer activity of 4-phenylthiazol-2-amine derivatives against various cancer cell lines. In studies focusing on breast cancer, these compounds have demonstrated significant cytotoxicity against estrogen-dependent cell lines such as MCF-7.[6] For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown potent activity against MCF-7 cells, comparable to the standard drug 5-fluorouracil.[6] This selective activity against estrogen-dependent cells aligns with the in silico predictions of ER-α inhibition.[7]

Antimicrobial and Other Activities

The therapeutic potential of the 4-phenylthiazole scaffold extends beyond oncology. Various derivatives have been synthesized and tested for their antimicrobial effects. For instance, some compounds have exhibited promising activity against both bacterial and fungal pathogens.[6] Other studies have explored their potential as anti-inflammatory agents through the inhibition of enzymes like 5-lipoxygenase (5-LOX), and as antileishmanial and trypanocidal agents.[4]

Comparative Analysis: Where In Silico Meets In Vitro

The true power of a combined computational and experimental approach lies in the correlation between the predicted and observed activities.

Parameter In Silico Prediction (Example) In Vitro Finding (Example) Correlation
Anticancer Target High binding affinity to Estrogen Receptor-α (Docking Score: -8.911 kcal/mol)[2]Potent cytotoxicity against ER-positive MCF-7 breast cancer cells[6]Strong positive correlation, suggesting ER-α is a likely target.
Antimicrobial Target Favorable binding to microbial enzymes (e.g., DNA gyrase)[8]Significant antimicrobial activity against various bacterial and fungal strains[6]Good correlation, supporting the predicted mechanism of action.
Pharmacokinetics Good oral bioavailability and drug-likeness predicted by ADMET studies[4][5]In vivo studies are required for full validation, but the chemical scaffold is common in orally available drugs.Predictive, guiding further development.

Methodologies: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in silico and in vitro techniques discussed.

In Silico Workflow: Molecular Docking

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Protein Preparation (e.g., ER-α from PDB) Ligand 2. Ligand Preparation (3D structure of thiazole derivative) Docking 3. Molecular Docking (e.g., using AutoDock Vina) Ligand->Docking Scoring 4. Scoring & Analysis (Binding energy calculation) Docking->Scoring Visualization 5. Visualization (Ligand-protein interactions) Scoring->Visualization

Caption: A typical workflow for molecular docking studies.

Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Estrogen Receptor-alpha) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structure of the 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine derivative is drawn using a chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Molecular Docking: A docking program such as AutoDock Vina is used to predict the binding pose of the ligand within the active site of the protein. The search space is defined by a grid box encompassing the active site.

  • Scoring and Analysis: The docking results are analyzed based on the binding energy (in kcal/mol), with lower values indicating a more favorable interaction.

  • Visualization: The predicted binding pose is visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

In Vitro Workflow: MTT Assay for Cytotoxicity

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seeding 1. Cell Seeding (e.g., MCF-7 cells in 96-well plate) Incubation1 2. Incubation (24h) Seeding->Incubation1 Treatment 3. Compound Treatment (Varying concentrations) Incubation1->Treatment Incubation2 4. Incubation (48h) Treatment->Incubation2 MTT 5. MTT Addition Incubation2->MTT Formazan 6. Formazan Solubilization MTT->Formazan Absorbance 7. Absorbance Reading Formazan->Absorbance

Caption: The workflow of an MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the 4-phenylthiazol-2-amine derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[1][8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The convergence of in silico predictions and in vitro experimental data provides a robust framework for the evaluation of 4-aryl-N-aryl-1,3-thiazol-2-amines as a versatile and promising scaffold in drug discovery. The strong correlation between predicted binding affinities and observed biological activities, particularly in the context of anticancer research, underscores the value of this integrated approach.

Future research should focus on synthesizing and testing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR). Furthermore, promising candidates identified through these initial screenings should be advanced to more complex in vivo models to assess their efficacy and safety in a whole-organism context. The continued application of this synergistic workflow will undoubtedly accelerate the development of novel therapeutics based on the 4-phenylthiazole core.

References

  • Cruz Filho, I. J. da, et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]

  • Shaikh, J., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Organic Synthesis, 20(3). Available at: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14(1), 1-15. Available at: [Link]

  • Cruz Filho, I. J. da, et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]

  • Cruz Filho, I. J. da, et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. ResearchGate. Available at: [Link]

  • Rehman, A., et al. (2024). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences, 11(4), 912-917. Available at: [Link]

  • Wujec, M., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(19), 6891. Available at: [Link]

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  • Martínez-Mayorga, K., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6296. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4330. Available at: [Link]

  • Yurttaş, L., et al. (2022). Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. Journal of Research in Pharmacy, 26(2), 390-401. Available at: [Link]

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A-Senior-Application-Scientist's-Guide-to-Confirming-Mechanism-of-Action-Through-Target-Engagement-Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within a biologically relevant context is a cornerstone of establishing its mechanism of action (MOA).[1][2][3] Target engagement studies serve as the critical bridge between identifying a promising compound and advancing it with confidence through the preclinical and clinical pipeline.[1][4] A lack of demonstrated target engagement is a significant contributor to clinical trial failures, underscoring the necessity for robust and well-validated assays.[4]

This guide provides an in-depth comparison of key methodologies for quantifying target engagement, offering insights into the experimental rationale, detailed protocols, and data interpretation. We will explore both cellular and biochemical approaches, empowering researchers to select the most appropriate strategy for their specific scientific questions and therapeutic modalities.

The Imperative of Cellular Context in Target Engagement

While traditional biochemical assays using purified proteins provide valuable initial data on binding affinity and kinetics, they exist in a vacuum, devoid of the complexities of the cellular milieu.[1] Cell-based target engagement assays are indispensable as they confirm that a compound can permeate the cell membrane, reach its intracellular target, and bind to it amidst a sea of other biomolecules.[1][5][6] This cellular context is crucial for validating hits from biochemical screens and guiding lead optimization efforts.[5][6]

I. Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Intracellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for directly measuring a compound's engagement with its target protein in intact cells and even tissues.[7][8][9] The principle of CETSA is based on the ligand-induced thermal stabilization of a protein; when a compound binds to its target, it often increases the protein's resistance to heat-induced denaturation.[7][8][9][10]

Causality Behind the Method:

The binding of a ligand introduces additional intermolecular forces that stabilize the three-dimensional structure of the protein. This increased stability requires more thermal energy to unfold the protein, resulting in a measurable shift in its melting temperature (Tm). By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can determine if a compound has engaged its target.

Key Advantages of CETSA:
  • Label-free: Neither the compound nor the target protein requires modification, preserving their native states.[10]

  • Physiologically Relevant: Can be performed in intact cells and tissues, providing a more accurate representation of target engagement in a biological system.[7][9]

  • Versatile: Applicable to a wide range of protein targets, including membrane proteins.[11]

Limitations to Consider:
  • Throughput: Traditional Western blot-based detection can be low-throughput and labor-intensive.[10]

  • Antibody Dependency: Requires a specific and high-quality antibody for the target protein when using Western blot detection.[11]

  • Not Universally Applicable: Some ligand-protein interactions may not result in a significant thermal shift, leading to potential false negatives.[11][12]

Experimental Workflow: Western Blot-Based CETSA

The following diagram illustrates the fundamental workflow for a traditional Western blot-based CETSA experiment.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection cell_culture 1. Cell Culture & Treatment harvest 2. Harvest & Resuspend Cells cell_culture->harvest aliquot 3. Aliquot Cell Suspension harvest->aliquot heat 4. Heat Aliquots at Different Temperatures aliquot->heat lysis 5. Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge 6. Centrifugation to Pellet Aggregates lysis->centrifuge supernatant 7. Collect Soluble Fraction (Supernatant) centrifuge->supernatant sds_page 8. SDS-PAGE supernatant->sds_page western_blot 9. Western Blot sds_page->western_blot quantify 10. Quantification western_blot->quantify

Caption: Western Blot-Based CETSA Workflow.

Detailed Experimental Protocol for Western Blot-Based CETSA:
  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the test compound or vehicle control for a specified duration.

  • Cell Harvesting and Resuspension:

    • Harvest the cells (e.g., by trypsinization or scraping).

    • Wash the cells with PBS and resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquoting:

    • Divide the cell suspension into equal aliquots in PCR tubes.

  • Heating:

    • Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range might be 40°C to 70°C in 2-4°C increments.

    • Include an unheated control sample.

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Collection of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.

High-Throughput CETSA Formats

To address the throughput limitations of the traditional Western blot method, several higher-throughput CETSA formats have been developed. These often utilize alternative detection methods such as:

  • AlphaScreen™: A bead-based proximity assay that can be performed in a microplate format.[13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for quantifying the soluble target protein.

  • Reporter Gene Assays: Fusing the target protein to a reporter enzyme (e.g., luciferase) allows for luminescence-based detection.[7][8]

These methods enable the screening of larger compound libraries and facilitate more extensive structure-activity relationship (SAR) studies.[13]

II. Biophysical Methods for Direct Binding Analysis: SPR and ITC

While CETSA provides invaluable information on target engagement within the cellular context, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for detailed, quantitative characterization of binding kinetics and thermodynamics using purified components.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a small molecule) in solution to a ligand (e.g., a target protein) immobilized on a sensor surface.[15][16] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[16]

Causality Behind the Method:

SPR technology is based on the phenomenon of total internal reflection of polarized light at the interface of a high-refractive-index medium (the sensor chip) and a low-refractive-index medium (the sample). At a specific angle of incidence, the light excites surface plasmons on the gold film of the sensor chip, causing a dip in the intensity of the reflected light. The angle at which this occurs is sensitive to the refractive index of the medium near the sensor surface. When an analyte binds to the immobilized ligand, the local refractive index changes, resulting in a shift in the resonance angle that is proportional to the mass of the bound analyte.

Key Advantages of SPR:
  • Real-time Kinetics: Provides detailed information on both the association (kon) and dissociation (koff) rates of the interaction.[17]

  • High Sensitivity: Can detect the binding of low molecular weight compounds.[18]

  • High Throughput: Modern SPR instruments are capable of screening large numbers of compounds.[18][19]

Limitations to Consider:
  • Immobilization Requirement: The ligand must be immobilized on the sensor surface, which can potentially alter its conformation and binding properties.

  • Mass Transport Limitations: For very fast interactions, the rate of binding can be limited by the diffusion of the analyte to the sensor surface.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[20][21][22] It is considered the gold standard for determining the thermodynamic parameters of an interaction.

Causality Behind the Method:

ITC operates by titrating a solution of one binding partner (the ligand) into a solution of the other (the macromolecule) in a highly sensitive calorimeter.[21][23] Each injection of the ligand results in a small heat change as it binds to the macromolecule.[21][23] The instrument measures this heat change and, as the macromolecule becomes saturated with the ligand, the heat change per injection diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

Key Advantages of ITC:
  • Complete Thermodynamic Profile: Provides a direct measurement of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[19] The entropy (ΔS) can then be calculated.

  • Solution-Based: No immobilization or labeling is required, allowing the interaction to be studied in its native state.

  • Direct Measurement: Directly measures the heat of binding, providing a true in-solution measurement of affinity.[20][22]

Limitations to Consider:
  • Sample Consumption: Typically requires larger quantities of sample compared to SPR.

  • Lower Throughput: Generally has a lower throughput than modern SPR systems.[19]

  • Enthalpy Requirement: The binding event must be associated with a measurable heat change.

Comparison of Biophysical Techniques
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingHeat change upon binding
Primary Data Binding kinetics (kon, koff), Affinity (KD)Binding affinity (KD), Enthalpy (ΔH), Stoichiometry (n)
Labeling Label-freeLabel-free
Immobilization RequiredNot required
Throughput HighLow to Medium
Sample Consumption LowHigh
Key Advantage Real-time kinetic dataComplete thermodynamic profile in a single experiment
Experimental Workflow: SPR

The following diagram outlines the typical workflow for an SPR experiment.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis immobilize 1. Immobilize Ligand on Sensor Chip prepare_analyte 2. Prepare Analyte Dilutions immobilize->prepare_analyte association 3. Association: Inject Analyte prepare_analyte->association dissociation 4. Dissociation: Flow Buffer association->dissociation regenerate 5. Regenerate Sensor Surface dissociation->regenerate fit_data 6. Fit Data to Binding Model dissociation->fit_data regenerate->association Next Cycle determine_params 7. Determine Kinetic & Affinity Parameters fit_data->determine_params

Caption: Surface Plasmon Resonance (SPR) Workflow.

Detailed Experimental Protocol for SPR:
  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject the purified target protein (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation:

    • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the analyte solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.

    • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).

III. In-Cellulo Target Engagement Assays

A variety of other cell-based assays have been developed to measure target engagement, often relying on engineered systems. These include:

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays measure the interaction between a target protein and a ligand (or a ligand-conjugated tracer) that are each fused to a donor and acceptor fluorophore/luciferase.

  • NanoBRET™: A specific type of BRET assay that uses a bright NanoLuc® luciferase, enabling sensitive detection of target engagement in living cells.

  • In-Cell Western™: An immunocytochemical method performed in microplates for quantifying target protein levels.

These methods are particularly well-suited for high-throughput screening and can provide quantitative data on compound potency in a cellular environment.[1]

IV. Conclusion: An Integrated Approach to Confirming Mechanism of Action

Confirming the mechanism of action of a drug candidate is a multi-faceted process that requires a thoughtful and integrated approach to target engagement studies. No single method is sufficient on its own. A robust strategy often begins with high-throughput biochemical or cellular screens to identify initial hits. Promising compounds are then characterized in more detail using biophysical methods like SPR or ITC to obtain precise kinetic and thermodynamic data. Finally, and most critically, target engagement is confirmed in a physiologically relevant setting using cellular assays like CETSA.

By combining these orthogonal approaches, researchers can build a comprehensive and compelling data package that validates the molecular mechanism of action, de-risks clinical development, and ultimately increases the probability of success in bringing new therapies to patients. The choice of which assays to employ, and in what sequence, will depend on the specific target class, the stage of the drug discovery program, and the scientific questions being addressed.[1]

References

  • Almqvist, H., et al. (2016). CETSA: A Target Engagement Assay on Intact Cells in Microtiter Plate Format. Methods in Molecular Biology, 1439, 163-181. [Link]

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  • Edfeldt, F., et al. (2011). Isothermal titration calorimetry in drug discovery. Handbook of Therapeutic Antibodies, 1-28. [Link]

  • Gesellchen, F., et al. (2005). Isothermal titration calorimetry in drug discovery. Current pharmaceutical design, 11(29), 3767-3782. [Link]

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  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

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  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • Piazza, I., et al. (2018). A machine learning-based framework to identify drug targets and classify compounds. Nature chemical biology, 14(12), 1106-1114. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery. [Link]

  • TA Instruments. (2023). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time analysis of kinase inhibitor target engagement in living cells. Cell chemical biology, 25(2), 206-216.e5. [Link]

  • Wang, C., et al. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(16), 4945. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH. [Link]

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A Senior Application Scientist's Guide to Benchmarking Anti-Proliferative Activity Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology drug discovery, the robust evaluation of a novel compound's anti-proliferative activity is a critical milestone. This guide provides an in-depth, experience-driven framework for benchmarking new chemical entities (NCEs) against established anticancer drugs. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring that the data you generate is not only accurate but also scientifically rigorous and contextually relevant.

Section 1: The Foundational Principles of In Vitro Anti-Proliferative Benchmarking

The primary goal of these assays is to determine the concentration at which a compound inhibits cellular proliferation by 50%, a value known as the half-maximal inhibitory concentration (IC50). By comparing the IC50 of an NCE to that of a well-characterized anticancer drug, we can gauge its relative potency and potential for further development. The choice of benchmark drugs and the assays themselves must be tailored to the scientific question at hand.

Selecting the Right Benchmarks: Doxorubicin and Cisplatin

For the purpose of this guide, we will focus on two widely used and mechanistically distinct chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.[1][2] Its mechanism also involves the generation of reactive oxygen species (ROS).[1][2]

  • Cisplatin: A platinum-based drug that forms adducts with DNA, creating intra- and inter-strand crosslinks.[3] These adducts distort the DNA structure, interfering with replication and transcription, and ultimately triggering apoptosis.[3]

The selection of these drugs provides a robust comparison against agents with well-understood, potent, and distinct mechanisms of action.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is paramount and should be driven by the therapeutic context of the NCE.[4] A common starting point is to use a panel of cell lines from different cancer types to assess the breadth of activity. The National Cancer Institute's NCI-60 panel is a well-characterized set of 60 human cancer cell lines used for drug screening.[5] For this guide, we will consider a representative subset:

  • MCF-7 (Breast Adenocarcinoma): A commonly used cell line in breast cancer research.

  • A549 (Lung Carcinoma): A standard for lung cancer studies.

  • HCT116 (Colon Carcinoma): A key model for colorectal cancer research.

  • HeLa (Cervical Carcinoma): A historically significant and widely studied cell line.

Using multiple cell lines provides insights into potential tissue-specific effects and can reveal patterns of sensitivity or resistance.[6]

Section 2: Core Methodologies for Assessing Anti-Proliferative Activity

Two of the most common and reliable methods for quantifying cell proliferation in a high-throughput format are the MTT and SRB assays. The choice between them depends on the specific experimental context and the nature of the compounds being tested.

The Rationale: MTT vs. SRB Assay
FeatureMTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) AssaySulforhodamine B (SRB) Assay
Principle Measures the metabolic activity of mitochondrial reductase enzymes in viable cells, which convert the yellow MTT tetrazolium salt into purple formazan crystals.[7][8]Quantifies the total protein content of the cell population using the bright pink aminoxanthene dye, sulforhodamine B, which binds to basic amino acid residues.[9]
Advantages - Well-established and widely used.[10] - Reflects cellular metabolic activity.- Better linearity with cell number.[11] - Not dependent on the metabolic state of the cells. - More sensitive in some cases.[11] - Staining is stable, and the assay can be paused at several steps.[12]
Limitations - Can be influenced by compounds that alter cellular metabolism without affecting viability. - Requires a solubilization step for the formazan crystals.[10]- Stains total protein, so it does not distinguish between living and recently dead cells.[11] - Cell debris is not stained.[11]

For general screening, the SRB assay often provides more consistent and reproducible results due to its direct measurement of cell mass.[13] However, the MTT assay remains a valuable tool, particularly when investigating compounds that may specifically target cellular metabolism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-proliferative activity of a test compound and a benchmark drug.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture and Passage Cancer Cell Lines start->cell_culture harvest Harvest and Count Cells cell_culture->harvest plate Plate Cells in 96-well Plates harvest->plate prepare_compounds Prepare Serial Dilutions of NCE and Benchmark Drug treat_cells Add Compounds to Cells prepare_compounds->treat_cells incubate Incubate for 72 hours treat_cells->incubate fix_stain Fix and Stain Cells (SRB or MTT Protocol) incubate->fix_stain read_plate Read Absorbance on Plate Reader fix_stain->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50 compare Compare NCE and Benchmark IC50s calc_ic50->compare

Caption: Experimental workflow for anti-proliferative activity benchmarking.

Section 3: Detailed Experimental Protocols

Adherence to a well-defined and validated protocol is essential for generating reproducible data. The following are detailed, step-by-step methodologies for the MTT and SRB assays.

Cell Plating and Treatment (Common for both assays)
  • Cell Seeding:

    • Culture selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.

    • Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well in 100 µL of medium) in a 96-well flat-bottom plate.[14] The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the NCE and benchmark drugs (Doxorubicin and Cisplatin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening might be from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated control (medium only).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

MTT Assay Protocol[15][16]
  • Reagent Preparation:

    • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS), vortex to dissolve, and filter-sterilize.[15] Store at 4°C, protected from light.

    • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • Assay Procedure:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[16]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

SRB Assay Protocol[9][17]
  • Reagent Preparation:

    • Fixative Solution: 10% (w/v) Trichloroacetic Acid (TCA).

    • SRB Solution (0.4% w/v): Dissolve Sulforhodamine B in 1% acetic acid.

    • Wash Solution: 1% (v/v) acetic acid.

    • Solubilization Buffer: 10 mM Tris base solution (pH 10.5).

  • Assay Procedure:

    • After the 72-hour incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.[17]

    • Wash the plates five times with 1% acetic acid to remove the TCA and unbound dye.[17]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17]

    • Wash the plates again with 1% acetic acid to remove unbound SRB dye.

    • Allow the plates to air-dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 540 nm using a microplate reader.

Section 4: Data Analysis and Interpretation

Calculating IC50 Values
  • Data Normalization: Calculate the percentage of cell viability for each drug concentration using the following formula:

    • % Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the drug concentration. This will typically generate a sigmoidal curve.

  • Non-linear Regression: Use a software package such as GraphPad Prism to fit the data to a non-linear regression model (log(inhibitor) vs. response -- Variable slope (four parameters)).[18][19] This will provide the IC50 value, which is the concentration of the drug that results in 50% inhibition of cell proliferation.

Statistical Comparison of IC50 Values

To determine if the difference in potency between an NCE and a benchmark drug is statistically significant, you can compare the log(IC50) values obtained from multiple independent experiments using a statistical test such as an unpaired t-test or a one-way ANOVA followed by a post-hoc test for multiple comparisons.[20] A p-value of less than 0.05 is typically considered statistically significant.[20]

Section 5: Benchmark Data and Interpretation

The following table provides a summary of representative IC50 values for Doxorubicin and Cisplatin against a panel of cancer cell lines. It is important to note that IC50 values can vary between laboratories due to differences in cell culture conditions, assay protocols, and passage number of the cell lines.[21][22] Therefore, it is crucial to determine these values in your own laboratory as internal controls.

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast Adenocarcinoma~0.05 - 2.5[23][24]~5 - 20[22]
A549 Lung Carcinoma> 20[23]~5 - 16[25]
HCT116 Colon Carcinoma~0.1 - 0.5~2 - 10
HeLa Cervical Carcinoma~0.1 - 2.9[23]~1 - 8

Note: These values are approximate and compiled from various sources for illustrative purposes. Actual values should be determined experimentally.

Visualizing the Mechanism of Action: Doxorubicin

The following diagram provides a simplified overview of the primary mechanisms of action of Doxorubicin.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage Apoptosis_Nucleus Apoptosis DNA_Damage->Apoptosis_Nucleus Membrane_Damage Membrane Damage ROS->Membrane_Damage Apoptosis_Cytoplasm Apoptosis Membrane_Damage->Apoptosis_Cytoplasm

Caption: Simplified signaling pathway of Doxorubicin's anti-proliferative activity.

By comparing the IC50 of an NCE to these benchmarks across a panel of cell lines, researchers can gain valuable insights into its relative potency, spectrum of activity, and potential mechanisms of action, thereby guiding the next steps in the drug discovery process.

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Safety Operating Guide

Navigating the Safe Handling of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds like 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. While specific toxicological data for this compound is limited, its structural motifs—an aromatic amine, a thiazole ring, and a fluorinated phenyl group—necessitate a cautious and well-informed approach to personal protection and laboratory operations. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Hazard Assessment: Understanding the Risks

The foundation of laboratory safety lies in a thorough understanding of the potential hazards associated with a substance. Based on aggregated data from multiple suppliers, 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine is classified with the following GHS hazard statements[1]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

These classifications paint a clear picture of a substance that can cause harm through multiple routes of exposure. The presence of the aromatic amine functional group also raises a flag for potential long-term health effects, as this class of compounds includes known and suspected carcinogens that can be absorbed through the skin[2][3].

Hazard Summary Table
Hazard ClassificationGHS CodePotential Effects
Acute Toxicity, OralH302Harmful if ingested.
Acute Toxicity, DermalH312Harmful upon skin contact.[1]
Skin IrritationH315Causes redness, and irritation of the skin.[1][4]
Serious Eye IrritationH319Causes significant eye irritation.[1][4]
Acute Toxicity, InhalationH332Harmful if dust or aerosols are inhaled.[1]
Specific Target Organ ToxicityH335May cause irritation to the respiratory tract.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine. The following recommendations are based on a conservative interpretation of the available hazard data.

Step-by-Step PPE Protocol

PPE Protocol cluster_prep Preparation cluster_donning Donning Sequence Engineering_Controls Work in a certified chemical fume hood. Body_Protection Don a clean, long-sleeved lab coat. Engineering_Controls->Body_Protection 1. Primary Containment Hand_Protection Wear two pairs of nitrile gloves (double-gloving). Body_Protection->Hand_Protection 2. Skin Barrier Eye_Protection Wear chemical splash goggles and a face shield. Hand_Protection->Eye_Protection 3. Eye & Face Shielding Respiratory_Protection Use a NIOSH-approved respirator if aerosols may be generated. Eye_Protection->Respiratory_Protection 4. Respiratory Safety

Caption: A sequential workflow for donning the appropriate PPE.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[3]. Ensure the fume hood has a recent inspection sticker and is functioning correctly.

  • Body Protection : A clean, long-sleeved laboratory coat is mandatory to protect against accidental skin contact.

  • Hand Protection : Double-gloving with nitrile gloves is recommended. This provides an extra layer of protection against potential permeation. If direct contact occurs, remove and discard both pairs of gloves immediately and wash your hands thoroughly.

  • Eye and Face Protection : Chemical splash goggles are essential to protect the eyes from dust particles and splashes. A full-face shield should also be worn over the goggles to protect the entire face[5].

  • Respiratory Protection : For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is necessary[6]. Surgical masks do not provide adequate respiratory protection from chemical dusts[6].

Operational Plan: From Benchtop to Waste

A clear and concise operational plan ensures that safety is integrated into every step of the experimental workflow.

Experimental Workflow and Safety Checkpoints

Experimental Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Review_SDS Review Safety Information Assemble_PPE Assemble All Required PPE Review_SDS->Assemble_PPE Weighing Weigh Compound in Fume Hood Assemble_PPE->Weighing Enter Controlled Area Handling Perform Experimental Manipulations Weighing->Handling Decontamination Decontaminate Work Area Handling->Decontamination Experiment Complete Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Doffing_PPE Properly Doff and Dispose of PPE Waste_Disposal->Doffing_PPE

Caption: A logical flow of operations with integrated safety measures.

Step-by-Step Handling Procedures
  • Preparation : Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested[7]. Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer : If the compound is a solid, weigh it out within the fume hood on a disposable weigh boat. Use a spatula to handle the solid and avoid generating dust. If transferring a solution, use a syringe or a pipette with appropriate safety precautions.

  • Experimental Manipulations : Perform all reactions and manipulations within the fume hood. Keep the sash at the lowest practical height.

  • Decontamination : After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Personal Hygiene : Immediately after handling the compound and removing your gloves, wash your hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine and associated waste is crucial to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal procedures[8].

Waste Segregation and Disposal Protocol
  • Solid Waste : All solid waste contaminated with the compound, including weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."

  • Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration[9][10].

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials[10].

  • Disposal Method : The primary disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company[8][11]. Never dispose of this compound down the drain[9][12].

By adhering to these stringent safety protocols, researchers can confidently and safely work with 4-(4-fluorophenyl)-N-phenyl-1,3-thiazol-2-amine, ensuring the integrity of their research and the well-being of themselves and their colleagues.

References

  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • Cayman Chemical. (2023, August 10).
  • ACS Publications. (2023, November 9).
  • Santa Cruz Biotechnology.
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  • Hazardous Waste Segreg
  • Fisher Scientific. (2009, March 26). SAFETY DATA SHEET for 2-Amino-4-(4-chlorophenyl)thiazole.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • SKC Inc. (2024, January 9).
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  • NIOSH | CDC. (n.d.).
  • ResearchGate. (2017, June 4).
  • Tri-iso. MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds / Azole / Mineral oil.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.